2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-anthracen-9-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BO2/c1-19(2)20(3,4)23-21(22-19)18-16-11-7-5-9-14(16)13-15-10-6-8-12-17(15)18/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHRGHJTZFOAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=CC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594886 | |
| Record name | 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709022-63-9 | |
| Record name | 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number: 709022-63-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. This document details its chemical and physical properties, core applications, and a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.
Core Compound Properties
This compound, also known as 9-anthraceneboronic acid pinacol ester, is a stable, crystalline solid at room temperature.[1] Its structure features a bulky anthracenyl group attached to a boronic acid pinacol ester, a functional group that is highly valued for its stability and reactivity in palladium-catalyzed cross-coupling reactions.[1]
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 709022-63-9 | [1][2] |
| Molecular Formula | C₂₀H₂₁BO₂ | [1][2] |
| Molecular Weight | 304.19 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 139 - 143 °C | [1] |
| Purity | Typically ≥97% | |
| Maximum Absorption Wavelength (λmax) | 428 nm (in Toluene) |
Core Applications in Research and Development
The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis. Its applications span materials science and pharmaceutical drug development.
Materials Science: This compound is a crucial precursor for the synthesis of novel luminescent materials, particularly for Organic Light-Emitting Diodes (OLEDs). The rigid, planar structure of the anthracene core provides desirable photophysical properties, and the boronic acid pinacol ester functionality allows for its facile incorporation into larger conjugated systems via Suzuki-Miyaura coupling. This enables the development of advanced materials for high-performance displays and lighting.
Drug Development and Medicinal Chemistry: In the realm of drug development, this compound serves as a valuable building block for the synthesis of complex organic molecules. Boronic acid pinacol esters are widely used in the pharmaceutical industry due to their stability, ease of handling, and broad functional group tolerance in cross-coupling reactions. This allows for the efficient construction of carbon-carbon bonds, a fundamental step in the synthesis of many drug candidates. While not biologically active itself, its use facilitates the creation of novel molecular scaffolds for therapeutic evaluation.
Experimental Protocols
The most significant application of this compound is the Suzuki-Miyaura cross-coupling reaction. Below is a representative, detailed protocol for the synthesis of a 9-aryl-anthracene derivative.
Reaction: Synthesis of 9-(4-methoxyphenyl)anthracene
Workflow Diagram
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound (1.0 equiv)
-
4-bromoanisole (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous)
-
Deionized water
-
Argon or Nitrogen gas
-
Standard laboratory glassware, including a round-bottom flask and reflux condenser
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for reaction monitoring
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous toluene and deionized water (typically in a 4:1 to 5:1 ratio of toluene to water) to the flask via syringe.
-
Stir the reaction mixture and heat to reflux (approximately 100-110 °C) for 12-24 hours.
-
Monitor the progress of the reaction by TLC or GC-MS until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 9-(4-methoxyphenyl)anthracene.
Core Mechanisms and Relationships
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry. The reaction proceeds via a catalytic cycle involving a palladium catalyst.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (R¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group (R²) from the organoboron reagent (in this case, the anthracenyl group from our title compound) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center are coupled together, forming the new carbon-carbon bond of the final product (R¹-R²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
This efficient and versatile reaction mechanism has made this compound and similar boronic esters indispensable tools in the synthesis of complex molecules for a wide range of applications.
References
An In-depth Technical Guide to the Physical Properties of 9-Anthraceneboronic Acid Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 9-Anthraceneboronic acid pinacol ester. The information is curated for researchers, scientists, and professionals in drug development who utilize boronic acid derivatives in their work. This document presents quantitative data in a clear, tabular format, details relevant experimental protocols, and includes visualizations of a key application workflow.
Core Physical Properties
9-Anthraceneboronic acid pinacol ester, also known as 9,10-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene, is a key intermediate in organic synthesis.[1] Its physical characteristics are fundamental to its application in various chemical reactions.
| Physical Property | Value | Source(s) |
| Molecular Formula | C₂₆H₃₂B₂O₄ | [2] |
| Molecular Weight | 430.15 g/mol | [2][3] |
| Melting Point | >300 °C | [1][3] |
| Boiling Point | Not applicable (decomposes) | [1] |
| Appearance | Solid. White to off-white, light yellow powder to crystal. | [1] |
| Solubility | Soluble in organic solvents. Insoluble in water. | [4][5] |
| Storage | Room temperature, under inert gas (Argon recommended). | [1][2] |
Experimental Protocols
The determination of the physical properties of organic compounds like 9-Anthraceneboronic acid pinacol ester relies on standardized laboratory techniques. Below are detailed methodologies for key experimental procedures.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline organic compounds, the melting point is a sharp, characteristic value. Impurities typically depress and broaden the melting point range.
Methodology: Capillary Method
This is a common and accurate method for determining the melting point of a solid organic compound.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.
-
Procedure:
-
Sample Preparation: A small amount of the dry 9-Anthraceneboronic acid pinacol ester is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement:
-
The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the sample.
-
-
Determination of Solubility
Solubility tests are crucial for understanding the behavior of a compound in different solvent systems, which is vital for reaction setup, workup, and purification.
Methodology: Qualitative Solubility Test
This method provides a qualitative assessment of a compound's solubility in various solvents.
-
Apparatus: Small test tubes, vortex mixer (optional), spatulas, measuring cylinders.
-
Solvents: A range of solvents with varying polarities should be tested, such as water, ethanol, methanol, acetone, chloroform, tetrahydrofuran (THF), and dimethylformamide (DMF).
-
Procedure:
-
Sample Addition: Approximately 10-20 mg of 9-Anthraceneboronic acid pinacol ester is placed into a clean, dry test tube.
-
Solvent Addition: 1 mL of the chosen solvent is added to the test tube.
-
Mixing: The mixture is agitated vigorously for about 1 minute using a vortex mixer or by flicking the test tube.
-
Observation: The mixture is observed to determine if the solid has dissolved completely. If the solid dissolves, the compound is classified as "soluble" in that solvent. If it remains undissolved, it is "insoluble." If some but not all of the solid dissolves, it is "partially soluble."
-
Heating (Optional): If the compound is insoluble at room temperature, the mixture can be gently heated to determine if solubility increases with temperature.
-
Application Workflow: Suzuki-Miyaura Cross-Coupling Reaction
9-Anthraceneboronic acid pinacol ester is frequently utilized as a building block in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern organic synthesis.[1][6] This reaction is instrumental in the creation of complex organic molecules, including pharmaceuticals and materials for organic electronics.
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. 9,10-Anthracenediboronic acid bis(pinacol) ester [myskinrecipes.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 9,10-Anthracenediboronic acid bis(pinacol) ester 97 863992-56-7 [sigmaaldrich.com]
- 4. Vinylboronic acid pinacol ester, 97+%, stabilized with 0.05% BHT 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a valuable building block in organic synthesis, particularly for the development of advanced materials and pharmaceuticals. This document details the prevalent synthetic methodology, experimental protocols, and relevant chemical data.
Core Synthesis: Miyaura Borylation
The most common and efficient method for the synthesis of 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Palladium-catalyzed Miyaura borylation. This reaction involves the cross-coupling of 9-bromoanthracene with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.
Reaction Scheme
Caption: General reaction scheme for the Miyaura borylation of 9-bromoanthracene.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Purity |
| 9-Bromoanthracene | C₁₄H₉Br | 257.13 | 96-100 | Yellow to orange powder/crystals | >98% |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | 135-140 | White crystalline solid | >98% |
| 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C₂₀H₂₁BO₂ | 304.20 | 139 - 143 [1] | White to light yellow crystalline powder [1] | ≥ 98% (GC) [1] |
Experimental Protocol
This protocol is adapted from a standard Miyaura cross-coupling procedure for 9-bromoanthracene.
Materials and Reagents
-
9-Bromoanthracene (1.0 equiv.)
-
Bis(pinacolato)diboron (1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv.)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 9-bromoanthracene, bis(pinacolato)diboron, and tetrakis(triphenylphosphine)palladium(0).
-
Solvent and Base Addition: Add a 4:1 mixture of anhydrous toluene and ethanol to the flask. Prepare a 2M aqueous solution of potassium carbonate and add it to the reaction mixture.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to ensure anaerobic conditions.
-
Reaction: Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane gradient to afford 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a solid.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Catalytic Cycle
The Miyaura borylation proceeds through a catalytic cycle involving the palladium catalyst.
Caption: Simplified catalytic cycle of the Miyaura borylation reaction.
Characterization Data
While a specific peer-reviewed publication detailing the full characterization of the title compound was not identified, the following are expected analytical data based on closely related structures and general chemical principles.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 8.5 - 8.3 (m, aromatic protons)
-
δ 8.1 - 7.9 (m, aromatic protons)
-
δ 7.6 - 7.4 (m, aromatic protons)
-
δ 1.5 - 1.3 (s, 12H, methyl protons of pinacol group)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 135 - 125 (aromatic carbons)
-
δ 84.0 (quaternary carbons of pinacol group)
-
δ 25.0 (methyl carbons of pinacol group)
-
-
Mass Spectrometry (EI-MS):
-
m/z: 304.16 [M]⁺ (calculated for C₂₀H₂₁BO₂)
-
This guide provides a foundational understanding of the synthesis of 2-(9-Anthryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Researchers are encouraged to consult the cited literature and adapt the provided protocols to their specific laboratory conditions for optimal results.
References
Anthracene-9-boronic Acid Pinacol Ester: A Technical Guide on its Structure, Properties, and Synthetic Utility
An important note on the target molecule: Initial searches for "anthracene-9-boronic acid pinacol ester" indicate that this specific monosubstituted compound is not widely commercially available or extensively documented in scientific literature. The more prevalent and well-characterized related compound is anthracene-9,10-diboronic acid bis(pinacol) ester , which features two boronic acid pinacol ester groups at the 9 and 10 positions of the anthracene core. This guide will focus on this readily available disubstituted analogue, while also providing information on the parent compound, anthracene-9-boronic acid.
Molecular Structure and IUPAC Name of Anthracene-9,10-diboronic Acid Bis(pinacol) Ester
The core of this molecule is the polycyclic aromatic hydrocarbon, anthracene, to which two boronic acid groups, protected by pinacol, are attached at the central ring.
Molecular Structure:
IUPAC Name: 4,4,5,5-tetramethyl-2-[10-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracen-9-yl]-1,3,2-dioxaborolane[1]
Physicochemical Properties
A summary of the key quantitative data for anthracene-9,10-diboronic acid bis(pinacol) ester is presented in the table below.
| Property | Value | References |
| Molecular Formula | C26H32B2O4 | [1][2][3] |
| Molecular Weight | 430.15 g/mol | [3] |
| CAS Number | 863992-56-7 | [1][3] |
| Appearance | White to off-white solid | [4] |
| Melting Point | >300 °C | [3] |
| Assay | ≥95% | [2] |
Experimental Protocols
Representative Synthesis Protocol: Palladium-Catalyzed Borylation of 9,10-Dibromoanthracene
Materials:
-
9,10-dibromoanthracene
-
Bis(pinacolato)diboron (B2pin2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a dry Schlenk flask, add 9,10-dibromoanthracene (1 equivalent), bis(pinacolato)diboron (2.5 equivalents), and potassium acetate (3 equivalents).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equivalents) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this process three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired anthracene-9,10-diboronic acid bis(pinacol) ester.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
Anthracene-9,10-diboronic acid bis(pinacol) ester is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.[5][6] This reaction allows for the synthesis of more complex anthracene-based structures, which are of interest in materials science and drug discovery.
Caption: Workflow of the Suzuki-Miyaura Cross-Coupling Reaction.
The Parent Compound: Anthracene-9-boronic acid
For completeness, information on the parent compound, anthracene-9-boronic acid, is provided below. This compound is the precursor to the requested pinacol ester.
Molecular Structure:
IUPAC Name: anthracen-9-ylboronic acid[7]
Key Properties:
| Property | Value | References |
| Molecular Formula | C14H11BO2 | [7][8] |
| Molecular Weight | 222.05 g/mol | [7][8] |
| CAS Number | 100622-34-2 | [7][8] |
| Appearance | White to slightly yellow crystalline powder | [8] |
Anthracene-9-boronic acid itself is a versatile reagent in organic chemistry and serves as a key intermediate in the synthesis of various pharmaceutical compounds and advanced materials.[8][9] Its utility is primarily due to the reactivity of the boronic acid functional group in reactions like the Suzuki-Miyaura coupling.[8]
Relevance in Research and Drug Development
Boronic acids and their esters are of significant interest to researchers in drug development. The boronic acid moiety can act as a transition state analogue inhibitor of certain enzymes. Furthermore, the ability to use these compounds in cross-coupling reactions allows for the construction of diverse molecular libraries for screening against biological targets.[8] The anthracene core provides a rigid, fluorescent scaffold that can be incorporated into molecules designed for specific biological interactions or for use in bio-imaging. The planarity and electron-rich nature of the anthracene unit also make these compounds suitable for applications in organic electronics.[3]
References
- 1. Anthracene-9,10-diboronic acid bis(pinacol) ester, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. H51921.06 [thermofisher.com]
- 3. 9,10-Anthracenediboronic acid bis(pinacol) ester 97 863992-56-7 [sigmaaldrich.com]
- 4. 9,10-Anthracenediboronic acid bis(pinacol) ester [myskinrecipes.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 9-Anthraceneboronic Acid | C14H11BO2 | CID 15510213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2-(anthracen-9-yl)dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Expected NMR Spectral Features
2-(anthracen-9-yl)dioxaborolane, specifically the common derivative 2-(anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as 9-anthraceneboronic acid pinacol ester), possesses a distinct molecular architecture that gives rise to a predictable NMR signature. The molecule consists of a planar, aromatic anthracene core bonded to a dioxaborolane ring, which in the case of the pinacol ester, is substituted with four methyl groups.
PubChem CID: 18533854 Molecular Formula: C₂₀H₂₁BO₂ CAS Number: 709022-63-9
The following sections detail the anticipated ¹H and ¹³C NMR spectral characteristics.
Expected ¹H NMR Spectral Data
The proton NMR spectrum is expected to exhibit signals corresponding to the aromatic protons of the anthracene moiety and the methyl protons of the pinacol group.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Anthracene H1, H8 | ~8.5 - 8.7 | Doublet (d) | 2H |
| Anthracene H4, H5 | ~8.0 - 8.2 | Doublet (d) | 2H |
| Anthracene H10 | ~8.0 - 8.1 | Singlet (s) | 1H |
| Anthracene H2, H3, H6, H7 | ~7.4 - 7.6 | Multiplet (m) | 4H |
| Pinacol Methyl Protons | ~1.4 - 1.6 | Singlet (s) | 12H |
Note: The exact chemical shifts are dependent on the solvent used and the concentration of the sample.
Expected ¹³C NMR Spectral Data
The carbon NMR spectrum will show signals for the anthracene carbons and the carbons of the pinacol group. The carbon atom attached to the boron (C9 of anthracene) may show a broader signal or may not be observed due to quadrupolar relaxation effects of the boron nucleus.
| Assignment | Expected Chemical Shift (δ, ppm) |
| Anthracene C9 (C-B) | Not typically observed or very broad |
| Anthracene Quaternary Carbons | ~130 - 135 |
| Anthracene CH Carbons | ~125 - 130 |
| Pinacol Quaternary Carbons (O-C) | ~84 - 86 |
| Pinacol Methyl Carbons | ~24 - 26 |
Note: The exact chemical shifts are dependent on the solvent used and the concentration of the sample.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 2-(anthracen-9-yl)dioxaborolane and its subsequent NMR characterization.
Synthesis of this compound
A common method for the synthesis of arylboronic acid pinacol esters is the Miyaura borylation reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst.
Materials:
-
9-Bromoanthracene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere synthesis (Schlenk flask, condenser, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 9-bromoanthracene (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.03 eq), and potassium acetate (3.0 eq).
-
Add anhydrous 1,4-dioxane to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
NMR Sample Preparation and Analysis
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Materials:
-
This compound (5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer or sonicator
Procedure:
-
Weigh the desired amount of the purified solid sample and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Agitate the vial using a vortex mixer or sonicator until the sample is completely dissolved.
-
Using a pipette, carefully transfer the solution into a clean NMR tube.
-
Cap the NMR tube securely.
-
Wipe the outside of the NMR tube with a lint-free tissue to remove any dust or fingerprints.
-
Insert the NMR tube into the spectrometer for analysis.
Visualizations
The following diagrams illustrate the molecular structure of the target compound and a general workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: General workflow for NMR analysis.
Fluorescence Spectroscopy of Anthracene Boronate Esters: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and applications of fluorescence spectroscopy utilizing anthracene boronate esters. These compounds have emerged as powerful tools for the detection and quantification of biologically relevant analytes, including saccharides and reactive oxygen species (ROS). This document details their synthesis, photophysical properties, and the mechanisms underlying their function as fluorescent sensors. Experimental protocols and quantitative data are presented to facilitate the practical application of these techniques in research and development.
Introduction to Anthracene Boronate Esters as Fluorescent Probes
Anthracene, a polycyclic aromatic hydrocarbon, is an intrinsically fluorescent molecule.[1] Its strong UV absorption and high fluorescence quantum yield make it an excellent fluorophore for the development of chemical sensors.[2] By functionalizing the anthracene core with boronic acid moieties, researchers have created a versatile class of sensors that exhibit changes in their fluorescence properties upon binding to specific analytes.
The sensing mechanism of anthracene boronate esters primarily relies on the reversible formation of boronate esters with 1,2- or 1,3-diols, which are common structural motifs in saccharides.[3] This interaction modulates the electronic properties of the boronic acid group, which in turn affects the fluorescence of the anthracene fluorophore through processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT).[2][4] Similarly, the boronic acid group can react with certain reactive oxygen species, leading to a change in fluorescence that allows for their detection.[5]
Synthesis of Anthracene Boronate Esters
The synthesis of anthracene boronate esters typically involves the introduction of a boronic acid or a protected boronic acid group onto the anthracene scaffold. A common strategy is the functionalization of 9,10-disubstituted anthracenes.
General Synthesis Protocol for Anthracene Diboronic Acid Derivatives
A versatile method for synthesizing anthracene-based diboronic acid sensors involves a multi-step process starting from 9,10-bis(chloromethyl)anthracene.[6]
Step 1: Synthesis of the Diamine Anthracene Core 9,10-Bis(chloromethyl)anthracene is reacted with an appropriate amino-containing compound, such as tert-butyl 3-aminopropanoate, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a suitable solvent like chloroform.[6] The reaction is typically stirred at room temperature for an extended period (e.g., 72 hours) in the dark.
Step 2: Coupling with the Boronic Acid Moiety The resulting diamino-anthracene derivative is then coupled with a protected boronic acid species, for example, 2-(2-(bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.[7] This reaction is also carried out in the presence of a base such as DIPEA in a solvent like N,N-dimethylformamide (DMF) and stirred at an elevated temperature (e.g., 50 °C) overnight.[6]
Step 3: Deprotection of the Boronic Acid The final step involves the deprotection of the boronic acid groups, which is often achieved by acid-catalyzed hydrolysis. For instance, treatment with a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) at elevated temperatures (e.g., 50 °C) for several hours yields the desired anthracene diboronic acid sensor.[6]
Photophysical Properties and Sensing Mechanisms
The fluorescence of anthracene boronate esters is highly sensitive to their chemical environment and interaction with analytes. The primary signaling mechanisms are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
Photoinduced Electron Transfer (PET)
In many anthracene boronate ester sensors designed for saccharide detection, a tertiary amine is positioned in proximity to the boronic acid group. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the excited anthracene fluorophore via PET. Upon binding of a saccharide to the boronic acid, the Lewis acidity of the boron atom increases, leading to a stronger interaction with the amine's lone pair. This interaction suppresses the PET process, resulting in a "turn-on" fluorescence response.[4][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Regulating the fluorescence intensity of an anthracene boronic acid system: a B-N bond or a hydrolysis mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 4. Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diboronate Fluorophore for the Measurement of l-Glucose and Other Carbohydrates and Its Interaction with Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantum Yield [Anthracene] | AAT Bioquest [aatbio.com]
- 8. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Stability and Storage of 9-Anthraceneboronic Acid Pinacol Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 9-anthraceneboronic acid pinacol ester. Understanding the chemical stability of this reagent is critical for its effective use in synthesis and other applications, ensuring reproducibility and reliability of experimental results. This document outlines the principal degradation pathways, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.
Core Concepts: Stability of Arylboronic Acid Pinacol Esters
9-Anthraceneboronic acid pinacol ester belongs to the family of arylboronic acid pinacol esters. While the pinacol group generally enhances stability compared to the corresponding free boronic acids, these compounds are susceptible to specific degradation pathways. The primary modes of degradation are hydrolysis and, to a lesser extent, oxidation. The bulky anthracene group may also influence its stability profile, particularly concerning photostability.
Recommended Storage and Handling
To maintain the integrity of 9-anthraceneboronic acid pinacol ester, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture and oxygen, thereby preventing hydrolysis and oxidation. |
| Moisture | Keep in a tightly sealed container in a dry environment. | The primary degradation pathway is hydrolysis; minimizing exposure to water is crucial. |
| Light | Store in a light-resistant container. | The anthracene moiety is photosensitive and can undergo photochemical reactions. |
Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust or vapors.
Principal Degradation Pathways
The stability of 9-anthraceneboronic acid pinacol ester is primarily influenced by its susceptibility to hydrolysis and oxidation.
Hydrolysis
The most significant degradation pathway for 9-anthraceneboronic acid pinacol ester is the hydrolysis of the boronic ester bond to form 9-anthraceneboronic acid and pinacol. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions. The presence of nucleophiles, such as free silanol groups found on silica gel or certain HPLC columns, can also promote hydrolysis.
Boronic Acids vs. Boronate Esters in Synthesis: An In-depth Technical Guide
For researchers, scientists, and professionals in drug development, the choice between employing a boronic acid or a boronate ester is a pivotal decision that can dictate the efficiency, yield, and practicality of a synthetic route. This technical guide provides a comprehensive comparison of these two crucial classes of organoboron compounds, focusing on their synthesis, stability, reactivity, and applications in modern organic synthesis, particularly in the realm of cross-coupling reactions.
Executive Summary: The Reactivity-Stability Dichotomy
The fundamental difference between boronic acids and their boronate ester counterparts lies in a classic trade-off between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in widely-used transformations like the Suzuki-Miyaura cross-coupling reaction.[1] This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the critical transmetalation step in many catalytic cycles. However, this comes at the cost of diminished stability. Boronic acids are prone to decomposition pathways such as oxidation and protodeboronation, particularly under aqueous basic conditions, which can negatively impact their shelf-life and reaction yields.[1]
Conversely, boronate esters, with the pinacol esters being the most prevalent, offer significantly enhanced stability.[1] They are frequently crystalline solids that are easier to handle, purify via chromatography, and can be stored for extended periods.[1] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications. The compromise for this stability is typically a lower reaction rate compared to the parent boronic acid. It is a widely held view that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions common in many cross-coupling reactions, although direct transmetalation from the ester is also a possibility.[1]
Quantitative Data Comparison
To elucidate the practical implications of this reactivity-stability trade-off, the following tables summarize quantitative data for the performance of boronic acids and their pinacol boronate esters in key cross-coupling reactions.
Table 1: Suzuki-Miyaura Coupling - Reaction Time and Yield Comparison
| Reagent | Reaction Time (hours) | Yield (%) | Reference |
| Phenylboronic Acid | 1 | ~95 | [1] |
| Phenylboronic Acid Pinacol Ester | 4 | ~85 | [1] |
Table 2: Chan-Lam Amination of Phenylboron Reagents with Piperidine
| Reagent | Yield (%) | Reference |
| Phenylboronic Acid | 87 | [1] |
| Phenylboronic Acid Pinacol Ester | 28 | [1] |
Table 3: Relative Rates of Transmetalation in Suzuki-Miyaura Coupling
| Boron Reagent | Relative Rate | Reference |
| 4-Fluorophenylboronic acid | 1.00 | [2] |
| 4-Fluorophenylboronic acid pinacol ester | a | [2] |
| 4-Fluorophenylboronic acid catechol ester | ~4.3 | [3] |
| 4-Fluorophenylboroxine | ~9.33 | [3] |
| 4-Fluorophenylboronic acid glycol ester | ~23 | [3] |
a: Sigmoidal kinetic profiles observed, precluding the determination of a first-order rate constant. Relative rates are estimated from reaction times.[2]
Synthesis of Boronic Acids and Boronate Esters
The accessibility of both boronic acids and their esters is a key factor in their widespread use. Several synthetic routes are commonly employed.
Synthesis of Boronic Acids
One of the most common methods for the synthesis of boronic acids is the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate, followed by acidic hydrolysis.[4]
Synthesis of Boronic Acids via Grignard Reagents.
Synthesis of Boronate Esters
Boronate esters, particularly pinacol esters, are often synthesized via the Miyaura borylation reaction, which involves the palladium-catalyzed cross-coupling of a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), with an aryl or vinyl halide.[5]
The Miyaura Borylation Reaction.
Boronate esters can also be readily prepared from the corresponding boronic acid by condensation with a diol, such as pinacol.[6]
Key Applications in Synthesis
The utility of boronic acids and their esters spans a wide range of synthetic transformations, most notably in the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, and it stands as one of the most powerful methods for the construction of C-C bonds.[1]
Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Chan-Lam Amination
The Chan-Lam amination is a copper-catalyzed reaction for the formation of carbon-nitrogen bonds using a boronic acid or ester as the aryl source.[1] Boronic acids are generally more reactive in this transformation.
Liebeskind-Srogl Coupling
The Liebeskind-Srogl coupling is a palladium-catalyzed reaction that allows for the synthesis of ketones from thioesters and organoboron reagents under neutral, "baseless" conditions.[1] While less common than the Suzuki-Miyaura coupling, it offers a valuable alternative for C-C bond formation. Boronic acids are the more commonly used substrate in this reaction.[1]
Stability and Handling
The superior stability of boronate esters is a significant advantage in many synthetic contexts. Boronic acids are susceptible to several decomposition pathways:
-
Oxidation: The C-B bond can be cleaved by various oxidizing agents.
-
Protodeboronation: The boronic acid group can be replaced by a hydrogen atom, particularly under aqueous basic conditions.[1]
-
Trimerization: Boronic acids can dehydrate to form cyclic trimers known as boroxines.
Pinacol boronate esters are significantly more resistant to these decomposition pathways, making them easier to purify by chromatography and store for long periods.[1]
Reactivity and Stability Trade-off.
Interconversion of Boronic Acids and Boronate Esters
The ability to readily interconvert between boronic acids and boronate esters is crucial for their synthetic utility.
-
Esterification: Boronic acids can be converted to boronate esters by reaction with a diol, often in the presence of a dehydrating agent or by azeotropic removal of water.
-
Hydrolysis: Boronate esters can be hydrolyzed back to the corresponding boronic acid under acidic or basic conditions. However, the stability of some esters, like pinacol esters, can make this hydrolysis challenging.
Role in Drug Discovery and Development
Both boronic acids and boronate esters have found significant applications in drug discovery. The boronic acid moiety is a key pharmacophore in several approved drugs, such as the proteasome inhibitor bortezomib.[7] Boronate esters are often used as prodrugs, which can be hydrolyzed in vivo to release the active boronic acid.[7] The improved stability and handling properties of boronate esters make them particularly attractive for use in high-throughput screening and medicinal chemistry campaigns.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for success in the laboratory.
General Experimental Workflow for Reactivity Comparison
Workflow for comparing boronic acid and boronate ester reactivity.
Protocol 1: Synthesis of a Boronic Acid via a Grignard Reagent
This protocol is a general procedure for the synthesis of an arylboronic acid.
Materials:
-
Aryl bromide (1.0 equiv)
-
Magnesium turnings (1.2 equiv)
-
Triisopropyl borate (1.5 equiv)
-
Anhydrous diethyl ether or THF
-
1 M HCl
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.
-
Add a solution of the aryl bromide in anhydrous ether/THF dropwise to initiate the Grignard reaction.
-
After the magnesium has been consumed, cool the reaction mixture to -78 °C.
-
Add triisopropyl borate dropwise, maintaining the temperature below -70 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl.
-
Separate the layers and extract the aqueous layer with ether/THF.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude boronic acid can be purified by recrystallization or chromatography.
Protocol 2: Synthesis of a Pinacol Boronate Ester via Miyaura Borylation
This protocol describes a typical Miyaura borylation reaction.[8]
Materials:
-
Aryl halide (1.0 mmol)
-
Bis(pinacolato)diboron (1.1 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)
-
Potassium acetate (3.0 mmol)
-
Anhydrous, degassed solvent (e.g., dioxane, 5 mL)
Procedure:
-
To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide, bis(pinacolato)diboron, palladium catalyst, and potassium acetate.[8]
-
Add the anhydrous, degassed solvent via syringe.[8]
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (e.g., 12 hours).[8]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or ¹H NMR).[8]
-
Upon completion, cool the reaction to room temperature.[8]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
This is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.[1]
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or boronate ester, palladium catalyst, and base.[1]
-
Add the degassed solvent system.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[1]
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or GC-MS).[1]
-
Upon completion, cool the reaction to room temperature and perform an aqueous work-up.[1]
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography.[1]
Conclusion: Making the Right Choice
The decision to use a boronic acid or a boronate ester is contingent on the specific demands of the synthetic challenge.
Choose a boronic acid when:
-
Maximizing the reaction rate is the primary goal.
-
The reagent can be used shortly after its preparation or has been stored under rigorously inert conditions.
-
Potential side reactions arising from instability can be managed through careful control of the reaction conditions.
Choose a boronate ester (e.g., pinacol ester) when:
-
Stability, ease of handling, and long-term storage are paramount.
-
The reaction is part of a multi-step synthesis where the intermediate needs to be purified and stored.
-
The synthetic workflow is automated or part of a high-throughput screening platform where reagent stability is critical.
-
Slightly longer reaction times are acceptable to achieve a more reproducible and cleaner reaction profile.
Ultimately, the superior stability and handling characteristics of boronate esters often make them the preferred choice in complex, multi-step syntheses and within the drug discovery pipeline, despite the generally higher intrinsic reactivity of the parent boronic acid.[1] A thorough understanding of the principles outlined in this guide will empower researchers to make more informed decisions, thereby accelerating their research and development endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Suzuki-Miyaura Cross-Coupling Reaction: Principles and Protocols
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in academic research and the pharmaceutical and materials science industries for the synthesis of complex organic molecules, particularly biaryls, polyolefins, and styrenes. Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.
This guide provides an in-depth exploration of the fundamental principles of the Suzuki-Miyaura reaction, including its catalytic cycle, key components, and reaction conditions. It also presents detailed experimental protocols and quantitative data to support researchers and drug development professionals in the practical application of this powerful synthetic tool.
Core Principles: The Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound with an organic halide or triflate using a palladium complex as a catalyst and a base. The generally accepted mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle commences with the oxidative addition of the organic halide (R¹-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. The oxidation state of palladium changes from 0 to +2 in this process.
-
Transmetalation: The subsequent step is transmetalation, where the organic group (R²) from the organoboron reagent is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron compound to form a more nucleophilic borate species. The halide or triflate on the palladium(II) complex is replaced by the R² group, resulting in a diorganopalladium(II) intermediate.
-
Reductive Elimination: The final step of the catalytic cycle is reductive elimination. In this step, the two organic groups (R¹ and R²) on the diorganopalladium(II) complex couple to form the desired carbon-carbon bond (R¹-R²). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The oxidation state of palladium is reduced from +2 back to 0.
Key Reaction Components
The success of the Suzuki-Miyaura reaction is highly dependent on the judicious selection of its core components.
-
Palladium Catalyst: A wide variety of palladium catalysts, typically featuring phosphine ligands, are effective for this reaction. The choice of ligand can significantly influence the catalyst's stability, activity, and substrate scope. Common examples include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate [Pd(OAc)₂] combined with phosphine ligands.
-
Organoboron Reagents: A key advantage of the Suzuki-Miyaura reaction is the use of organoboron compounds, such as boronic acids and boronic esters. These reagents are generally thermally stable, commercially available, and have low toxicity. Furthermore, the byproducts of the reaction are typically inorganic and easily removed.
-
Organic Halides and Triflates: The reaction is compatible with a broad range of organic halides (I, Br, Cl) and triflates. The reactivity of the organic halide generally follows the trend I > Br > Cl. Aryl and vinyl halides are common substrates.
-
Base: The base plays a crucial role in the transmetalation step by activating the organoboron reagent. The choice of base can affect the reaction rate and yield. Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, TlOH).
-
Solvent: The choice of solvent is also critical and depends on the specific reactants and base used. A variety of solvents can be employed, often in biphasic systems with water, such as toluene, tetrahydrofuran (THF), and 1,4-dioxane.
Quantitative Data: Influence of Reaction Parameters
The efficiency of the Suzuki-Miyaura coupling is highly sensitive to the reaction conditions. The following tables summarize quantitative data from representative studies, illustrating the impact of catalyst, base, and solvent selection on product yield.
Table 1: Effect of Catalyst on the Coupling of 4-chlorotoluene and Phenylboronic Acid
| Catalyst | Ligand | Yield (%) |
| Pd(OAc)₂ | PPh₃ | 25 |
| Pd(OAc)₂ | PCy₃ | 95 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 98 |
Reaction Conditions: 1 mol% Pd, 2 mol% ligand, K₃PO₄, toluene, 80 °C, 24 h.
Table 2: Effect of Base on the Coupling of Iodobenzene and Phenylboronic Acid
| Base | Solvent | Yield (%) |
| Na₂CO₃ | Toluene/H₂O | 95 |
| K₃PO₄ | Toluene | 99 |
| Cs₂CO₃ | Dioxane | 98 |
| NaOH | Toluene/H₂O | 85 |
Reaction Conditions: 1 mol% Pd(PPh₃)₄, 80 °C, 12 h.
Experimental Protocols
This section provides a general experimental protocol for a typical Suzuki-Miyaura cross-coupling reaction.
General Procedure for the Suzuki-Miyaura Coupling of an Aryl Halide with a Phenylboronic Acid:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), the aryl halide (1.0 mmol), and the phenylboronic acid (1.1-1.5 mmol).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0-3.0 mmol) and the chosen solvent (e.g., toluene/H₂O, 10 mL, 4:1 v/v).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis. A thorough understanding of its underlying principles, including the catalytic cycle and the roles of the various components, is essential for its successful application. By carefully selecting the catalyst, base, and solvent, and by following established experimental protocols, researchers can effectively utilize this reaction to construct complex molecular architectures for a wide range of applications, from drug discovery to materials science. The continued development of new catalysts and reaction conditions promises to further expand the scope and utility of this remarkable transformation.
Methodological & Application
Application Notes and Protocols: Suzuki Coupling of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This powerful palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, proving indispensable in the synthesis of biaryls, conjugated polymers, and complex molecules central to pharmaceutical and materials science.[1][2] This application note provides a detailed protocol for the Suzuki coupling reaction utilizing 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block for introducing the bulky and photophysically active anthracenyl moiety into target molecules. The pinacol ester of 9-anthraceneboronic acid offers improved stability and handling compared to the corresponding boronic acid.
Reaction Principle and Signaling Pathway
The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established process involving a palladium catalyst. The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium(II) complex. This step is facilitated by a base, which activates the boronic ester.
-
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product (Ar-Ar') and regenerating the palladium(0) catalyst, which then re-enters the catalytic cycle.
.
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))
-
Degassed water
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0 mmol).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (5-10 mL) and degassed water (if using a biphasic system, typically 10-20% of the organic solvent volume).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 9-aryl-anthracene product.
Data Presentation
The efficiency of the Suzuki coupling reaction is influenced by the choice of catalyst, base, solvent, and reaction temperature. The following tables provide representative data for the coupling of this compound with various aryl bromides.
Table 1: Effect of Palladium Catalyst on Yield
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 92 |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane | 100 | 12 | 88 |
| 4 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 90 | 8 | 95 |
Table 2: Effect of Base and Solvent on Yield
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₂CO₃ | Toluene/H₂O | 90 | 6 | 90 |
| 2 | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | K₃PO₄ | Dioxane | 90 | 5 | 96 |
| 3 | 2-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ | DMF | 110 | 16 | 75 |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (5) | K₃PO₄ | Dioxane | 100 | 12 | 82 |
Mandatory Visualization
The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.
Conclusion
The Suzuki-Miyaura cross-coupling reaction using this compound is a robust and versatile method for the synthesis of 9-aryl-anthracene derivatives. The choice of catalyst, base, and solvent system can be optimized to achieve high yields with a variety of aryl halide coupling partners. The provided protocol serves as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, facilitating the development of novel anthracene-containing compounds.
References
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Anthracene Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling reaction with anthracene boronic esters. Anthracene derivatives are of significant interest in materials science and drug discovery due to their unique photophysical and biological properties. The Suzuki-Miyaura reaction offers a powerful and versatile method for the synthesis of substituted anthracenes, enabling the formation of carbon-carbon bonds with high functional group tolerance.[1][2] This document outlines a comparison of common palladium catalysts, detailed experimental protocols for the synthesis of the boronic ester and the subsequent coupling reaction, and visual representations of the catalytic cycle and experimental workflow.
Comparison of Palladium Catalysts
The choice of palladium catalyst and associated ligands is crucial for the success of the Suzuki-Miyaura coupling, particularly with the sterically demanding anthracene core. Below is a summary of the performance of various palladium catalysts in the coupling of halogenated anthracenes with arylboronic acids, which serves as a guide for catalyst selection when using anthracene boronic esters.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(OAc)₂ | None | K₂CO₃ | THF/H₂O | 60 | 12 | Poor | Low reactivity and selectivity for monoarylation of 9,10-dibromoanthracene.[3] |
| PdCl₂ | None | K₂CO₃ | THF/H₂O | 60 | 12 | Poor | Similar poor performance to Pd(OAc)₂ for 9,10-dibromoanthracene.[3] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | THF/H₂O | 60 | 12 | Moderate | Slight improvement in conversion but poor selectivity for monoarylation.[3] |
| Palladacycle IA | - | K₂CO₃ | THF/H₂O | 60 | 12 | 85 | High yield and selectivity for monoarylation of 9,10-dibromoanthracene with benzofuran-2-boronic acid.[3] |
| Pd-PEPPSI-iPr | - | - | - | - | - | 52-77 | Effective for the coupling of 1,8-dichloroanthracene with various arylboronic acids. |
| XPhos Pd G2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 1 | >95 | Highly efficient for coupling of sterically hindered and electron-rich aryl boronic acids. |
| SPhos Pd G2 | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 1 | >95 | Another highly effective catalyst for challenging Suzuki-Miyaura couplings. |
Experimental Protocols
Synthesis of 9-Anthraceneboronic Acid Pinacol Ester
This protocol describes the conversion of 9-anthraceneboronic acid to its more stable and easily handled pinacol ester derivative. Boronic esters often exhibit improved stability, preventing issues like protodeboronation.[4]
Materials:
-
9-Anthraceneboronic Acid
-
Pinacol
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Anhydrous Diethyl Ether (Et₂O)
-
Pentane
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried flask equipped with a magnetic stir bar, add 9-anthraceneboronic acid (1.0 equiv), pinacol (1.0 equiv), and anhydrous magnesium sulfate (1.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous diethyl ether to the flask.
-
Stir the resulting suspension at room temperature under an inert atmosphere for 24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting boronic acid is consumed.
-
Upon completion, filter the reaction mixture to remove the magnesium sulfate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude material in pentane and wash with water (3x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified 9-anthraceneboronic acid pinacol ester.[5]
Palladium-Catalyzed Suzuki-Miyaura Coupling of 9-Anthraceneboronic Acid Pinacol Ester with an Aryl Halide
This general protocol outlines the cross-coupling of 9-anthraceneboronic acid pinacol ester with a generic aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates. For sterically hindered substrates, catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) often provide superior results.
Materials:
-
9-Anthraceneboronic Acid Pinacol Ester (1.0 equiv)
-
Aryl Halide (e.g., Aryl Bromide) (1.2 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Degassed Water
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the 9-anthraceneboronic acid pinacol ester (1.0 equiv), the aryl halide (1.2 equiv), the base (2-3 equiv), and the palladium catalyst (1-5 mol%).[1]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe. A typical solvent to water ratio is between 4:1 and 10:1.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the progress of the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted anthracene.[1][6]
Visualized Workflows and Mechanisms
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling of an anthracene boronic ester.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is depicted below. The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic ester and subsequent reductive elimination to form the C-C bond and regenerate the active catalyst.
References
- 1. benchchem.com [benchchem.com]
- 2. hla.chem.ox.ac.uk [hla.chem.ox.ac.uk]
- 3. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. youtube.com [youtube.com]
Synthesis of Substituted Biaryls Using 9-Anthraceneboronic Acid Pinacol Ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This powerful and versatile reaction has found widespread application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. Among the various organoboron reagents utilized, 9-anthraceneboronic acid pinacol ester has emerged as a valuable building block for the synthesis of substituted biaryls containing the bulky and photophysically active anthracene moiety.
The incorporation of an anthracene unit into biaryl scaffolds imparts unique electronic and optical properties, making these compounds highly sought after for applications in materials science, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The extended π-conjugation of the anthracene core contributes to efficient charge transport and luminescence. Furthermore, the steric bulk of the 9-anthracenyl group can influence the conformation of the biaryl system, which is a critical parameter in the design of chiral ligands and biologically active molecules. In medicinal chemistry, biaryl scaffolds are prevalent in a wide range of therapeutic agents, and the introduction of an anthracenyl group can modulate a compound's pharmacological profile.
This document provides detailed application notes and experimental protocols for the synthesis of substituted biaryls via the Suzuki-Miyaura coupling of 9-anthraceneboronic acid pinacol ester with various aryl halides.
Data Presentation
The efficiency of the Suzuki-Miyaura coupling of 9-anthraceneboronic acid pinacol ester is dependent on several factors, including the nature of the aryl halide, catalyst system, base, and solvent. The following table summarizes the quantitative yields for the coupling of 9-anthraceneboronic acid pinacol ester with a range of substituted aryl bromides.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 9-(4-Methoxyphenyl)anthracene | 92 |
| 2 | 4-Bromotoluene | 9-(4-Methylphenyl)anthracene | 95 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 9-(4-(Trifluoromethyl)phenyl)anthracene | 88 |
| 4 | 4-Bromobenzonitrile | 4-(Anthracen-9-yl)benzonitrile | 85 |
| 5 | 1-Bromo-4-nitrobenzene | 9-(4-Nitrophenyl)anthracene | 78 |
| 6 | 3-Bromopyridine | 3-(Anthracen-9-yl)pyridine | 75 |
| 7 | 2-Bromonaphthalene | 9-(Naphthalen-2-yl)anthracene | 90 |
| 8 | 1-Bromonaphthalene | 9-(Naphthalen-1-yl)anthracene | 87 |
Experimental Protocols
General Protocol for the Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of 9-anthraceneboronic acid pinacol ester with an aryl halide.[1]
Materials:
-
9-Anthraceneboronic acid pinacol ester
-
Aryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, THF/Water mixture)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 9-anthraceneboronic acid pinacol ester (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure substituted biaryl product.
Mandatory Visualizations
Experimental Workflow for Synthesis and Application of Substituted Biaryls
Caption: Workflow for the synthesis and application of substituted biaryls.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application of Anthracene Boronate Esters in OLED Material Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of anthracene boronate esters in the development of Organic Light-Emitting Diode (OLED) materials. Anthracene derivatives are a cornerstone in the field of organic electronics, valued for their high photoluminescence quantum yields, excellent thermal stability, and tunable electronic properties.[1][2] The introduction of boronate ester functionalities onto the anthracene core provides a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, enabling the construction of complex and efficient OLED materials.[3][4]
Introduction to Anthracene Boronate Esters in OLEDs
Anthracene-based compounds are widely employed as blue-emitting materials, as well as host materials for phosphorescent emitters in OLEDs.[5][6] Their rigid, planar structure and high fluorescence efficiency make them ideal candidates for the emissive layer (EML) in OLED devices.[2] By modifying the anthracene core with various aromatic substituents, researchers can fine-tune the emission color, charge transport properties, and overall device performance.[1]
The use of anthracene boronate esters as key intermediates offers several advantages:
-
Synthetic Versatility : The boronate ester group is a highly effective functional group for Suzuki-Miyaura cross-coupling reactions, allowing for the facile formation of carbon-carbon bonds.[7] This enables the straightforward introduction of a wide variety of aryl and heteroaryl substituents at specific positions on the anthracene scaffold.
-
Tunable Optoelectronic Properties : The ability to precisely control the molecular structure through Suzuki coupling allows for the systematic tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as the triplet energy of the resulting materials.[4] This is crucial for optimizing charge injection, transport, and recombination within the OLED device, leading to higher efficiency and color purity.[1][4]
-
Improved Material Properties : Strategic substitution on the anthracene core can disrupt intermolecular packing, leading to the formation of stable amorphous films, which is essential for preventing crystallization and ensuring the long-term stability and lifetime of OLED devices.[5]
Experimental Protocols
The following protocols provide a generalized methodology for the synthesis of anthracene boronate esters and their subsequent use in the preparation of OLED materials. These protocols are based on established literature procedures and should be adapted and optimized for specific target molecules.
Synthesis of Anthracene-9-boronic Acid Pinacol Ester
This protocol describes a common method for the synthesis of an anthracene boronate ester, a key building block for more complex OLED materials.
Materials:
-
9-Bromoanthracene
-
Bis(pinacolato)diboron
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Toluene (anhydrous)
-
Hexane
-
Deionized water
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Schlenk line or nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), combine 9-bromoanthracene (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).
-
Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to the flask. Degas the resulting mixture by bubbling with nitrogen or argon for 15-20 minutes. To this mixture, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq).
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with toluene and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure anthracene-9-boronic acid pinacol ester.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of a 9,10-Diaryl-substituted Anthracene OLED Material via Suzuki Coupling
This protocol outlines the synthesis of a representative 9,10-diaryl-substituted anthracene using the previously synthesized anthracene boronate ester.
Materials:
-
Anthracene-9-boronic acid pinacol ester (from section 2.1)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Dichloromethane (DCM)
-
Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Nitrogen/argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: To a round-bottom flask, add the anthracene-9-boronic acid pinacol ester (1.2 eq), the desired aryl bromide (1.0 eq), and potassium carbonate (3.0 eq).
-
Solvent and Catalyst Addition: Add a mixture of toluene and ethanol (e.g., 4:1 v/v) to the flask, followed by deionized water. Degas the mixture with nitrogen or argon for 15-20 minutes. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir for 12-24 hours under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Add deionized water and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with deionized water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system (e.g., dichloromethane/methanol or toluene/hexane) to obtain the pure 9,10-diaryl-substituted anthracene.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
OLED Device Fabrication
This section provides a general protocol for the fabrication of a multi-layer OLED device using the synthesized anthracene-based material as the emissive layer.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)
-
Hole Transport Layer (HTL) material (e.g., NPB)
-
Synthesized anthracene-based Emitting Layer (EML) material
-
Electron Transport Layer (ETL) material (e.g., Alq₃)
-
Electron Injection Layer (EIL) material (e.g., LiF)
-
Aluminum (Al) for cathode
-
Deionized water, isopropanol, acetone
-
Nitrogen gas
-
Spin coater
-
Thermal evaporator in a high-vacuum chamber (glovebox integrated)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning: Clean the patterned ITO substrates sequentially in ultrasonic baths of deionized water with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and treat with UV-Ozone for 10-15 minutes to improve the work function of the ITO.[8]
-
Hole Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal on a hotplate (e.g., at 120 °C for 15 minutes) to remove residual water.[8]
-
Organic Layer Deposition: Transfer the substrates into a high-vacuum thermal evaporation system. Sequentially deposit the following layers:
-
Hole Transport Layer (HTL): e.g., 40 nm of N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB).
-
Emitting Layer (EML): e.g., 20 nm of the synthesized anthracene-based material.
-
Electron Transport Layer (ETL): e.g., 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq₃).[5]
-
-
Cathode Deposition: Deposit the Electron Injection Layer (EIL), typically 1 nm of Lithium Fluoride (LiF), followed by the deposition of the aluminum (Al) cathode (e.g., 100 nm) through a shadow mask to define the active area of the device.
-
Encapsulation: To prevent degradation from moisture and oxygen, encapsulate the device using a UV-curable epoxy and a glass coverslip inside a nitrogen-filled glovebox.
-
Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and device efficiencies (current efficiency, power efficiency, and external quantum efficiency) using appropriate measurement systems.
Performance Data of OLEDs with Anthracene-Based Materials
The following table summarizes the performance of several OLED devices utilizing anthracene derivatives synthesized via methods involving boronate esters or boronic acids.
| Material/Device Structure | Role | Max. EQE (%) | Current Eff. (cd/A) | Power Eff. (lm/W) | Max. Luminance (cd/m²) | CIE (x, y) | Ref. |
| mCz-TAn-CN (non-doped) | Emitter | 7.03 | - | - | - | (0.14, 0.12) | [9] |
| m2Cz-TAn-CN (doped) | Emitter | 7.28 | - | - | - | (0.14, 0.09) | [9] |
| TPA-TAn-DMAC (non-doped) | Emitter | 4.9 | - | - | >10,000 | (0.14, 0.18) | [1] |
| Cz-TAn-DMAC (doped) | Emitter | 4.8 | - | - | - | (0.15, 0.08) | [1] |
| 2-NaAn-1-PNa (as host, doped) | Host | 8.3 | 9.3 | - | 934 at 10 mA/cm² | (0.134, 0.139) | [5] |
| 2-NaAn-1-PNa (non-doped) | Emitter | 3.9 | 3.4 | - | 335 at 10 mA/cm² | (0.150, 0.113) | [5] |
| 9,10-Bis(9′,9′-diethyl-7′-diphenylamino-fluoren-2-yl)-anthracene | Emitter | 3.3 | 4.2 | 1.13 | 1400 at 13V | - | [10] |
Visualized Workflows
The following diagrams illustrate the key processes described in this document.
References
- 1. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 4. EP1786886B1 - Anthracene derivatives and organic light emitting device using the same as a light emitting material - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. ossila.com [ossila.com]
- 9. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes: 2-(anthracen-9-yl)dioxaborolane as a Fluorescent Chemosensor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-(anthracen-9-yl)dioxaborolane as a versatile fluorescent chemosensor. This compound, featuring an anthracene fluorophore coupled with a boronic acid pinacol ester recognition site, demonstrates significant potential for the detection of various analytes, including anions and saccharides, through a fluorescence modulation mechanism.
Principle of Fluorescent Sensing
The sensing mechanism of 2-(anthracen-9-yl)dioxaborolane is primarily based on Photoinduced Electron Transfer (PET) . In the unbound state, the lone pair of electrons on an adjacent heteroatom (in many sensor designs, a tertiary amine is incorporated) can quench the fluorescence of the excited anthracene molecule through PET. Upon binding of an analyte to the boronic acid moiety, the electronic properties of the boron center are altered. This change can either enhance or inhibit the PET process, leading to a "turn-on" or "turn-off" fluorescent response, respectively.
For instance, the interaction with anions like fluoride can lead to the formation of a tetracoordinate boronate species, which can modulate the PET process and result in a change in fluorescence intensity. Similarly, the formation of a cyclic boronate ester with diol-containing molecules such as saccharides alters the Lewis acidity of the boron atom, influencing the PET and providing a fluorescent signal for detection.
Synthesis of 2-(anthracen-9-yl)dioxaborolane
A general and efficient method for the synthesis of arylboronic acid pinacol esters involves the Miyaura borylation reaction. The following protocol is a representative procedure that can be adapted for the synthesis of 2-(anthracen-9-yl)dioxaborolane from 9-bromoanthracene.
Materials:
-
9-Bromoanthracene
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere synthesis (Schlenk line, argon or nitrogen)
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add 9-bromoanthracene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv), to the reaction mixture.
-
Heat the mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(anthracen-9-yl)dioxaborolane as a solid.
Application: Fluorescent Detection of Fluoride Ions
2-(anthracen-9-yl)dioxaborolane can act as a "turn-off" fluorescent sensor for fluoride ions. The interaction of fluoride with the boronic ester leads to the formation of a fluoroborate species, which can enhance the PET process and quench the fluorescence of the anthracene moiety.
Quantitative Data (Representative Values for Anthracene Boronic Acid-Based Sensors):
| Parameter | Value | Reference (Analogous Compound) |
| Analyte | Fluoride (F⁻) | [1] |
| Sensing Mechanism | Photoinduced Electron Transfer (PET) | [2] |
| Fluorescence Response | Turn-off | [3] |
| Solvent System | Acetonitrile-Methanol (9:1, v/v) | [1] |
| Excitation Wavelength | ~365 nm | - |
| Emission Wavelength | ~415 nm | - |
| Detection Limit (LOD) | 2.35 x 10⁻⁸ M | [3] |
| Binding Constant (Ka) | 9.2 x 10¹⁰ M⁻³ | [1] |
Experimental Protocol for Fluoride Detection:
-
Stock Solution Preparation:
-
Prepare a stock solution of 2-(anthracen-9-yl)dioxaborolane (e.g., 1 mM) in a suitable organic solvent (e.g., acetonitrile).
-
Prepare a stock solution of a fluoride salt (e.g., tetrabutylammonium fluoride - TBAF) (e.g., 10 mM) in the same solvent.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place a defined volume of the solvent.
-
Add a small aliquot of the sensor stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Record the initial fluorescence emission spectrum.
-
Incrementally add small aliquots of the fluoride stock solution to the cuvette.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Continue the additions until no significant change in fluorescence is observed (saturation).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of fluoride added.
-
The binding constant (Ka) can be determined by fitting the titration data to a suitable binding model (e.g., 1:1 binding isotherm).
-
The limit of detection (LOD) can be calculated based on the signal-to-noise ratio (typically 3σ/slope of the initial linear portion of the titration curve).
-
Application: Fluorescent Detection of Cyanide Ions
The boronic acid moiety can also interact with cyanide ions, leading to a change in the fluorescence of the anthracene core. This interaction can be utilized for the development of a fluorescent sensor for cyanide.
Quantitative Data (Representative Values for Boronic Acid-Based Sensors):
| Parameter | Value | Reference (Analogous Compound) |
| Analyte | Cyanide (CN⁻) | [4][5] |
| Sensing Mechanism | Intramolecular Charge Transfer (ICT) or PET modulation | [4] |
| Fluorescence Response | Turn-on or Turn-off (system dependent) | [4] |
| Solvent System | Aqueous buffer (e.g., PBS) or mixed aqueous/organic | [4] |
| Excitation Wavelength | Dependent on the specific probe design | - |
| Emission Wavelength | Dependent on the specific probe design | - |
| Detection Limit (LOD) | Micromolar (µM) range | [4] |
| Binding Constant (Ks) | Varies with probe structure | [4] |
Experimental Protocol for Cyanide Detection:
-
Stock Solution Preparation:
-
Prepare a stock solution of 2-(anthracen-9-yl)dioxaborolane (e.g., 1 mM) in a suitable solvent (e.g., DMSO or a mixed aqueous-organic solvent).
-
Prepare a stock solution of a cyanide salt (e.g., sodium cyanide - NaCN) (e.g., 10 mM) in the appropriate aqueous buffer.
-
-
Fluorescence Titration:
-
Follow the same procedure as for fluoride detection, using the cyanide stock solution as the titrant.
-
-
Data Analysis:
-
Analyze the fluorescence titration data as described for fluoride detection to determine the binding constant and limit of detection for cyanide.
-
Application: Fluorescent Detection of Saccharides
2-(anthracen-9-yl)dioxaborolane can be used for the detection of saccharides containing cis-diol functionalities through the formation of cyclic boronate esters. This interaction typically leads to a "turn-on" fluorescence response by inhibiting the PET quenching mechanism.[2][3]
Quantitative Data (Representative Values for Anthracene Boronic Acid-Based Sensors):
| Parameter | Value | Reference (Analogous Compound) |
| Analyte | D-Glucose, D-Fructose, etc. | [6][7] |
| Sensing Mechanism | Photoinduced Electron Transfer (PET) | [2][3] |
| Fluorescence Response | Turn-on | [3] |
| Solvent System | Aqueous buffer (pH > 7) | [6] |
| Excitation Wavelength | ~370 nm | [8] |
| Emission Wavelength | ~430 nm | [8] |
| Detection Limit (LOD) | Millimolar (mM) range | - |
| Binding Constant (Ka) | D-Fructose > D-Glucose | [7] |
Experimental Protocol for Saccharide Detection:
-
Stock Solution Preparation:
-
Prepare a stock solution of 2-(anthracen-9-yl)dioxaborolane (e.g., 1 mM) in a minimal amount of a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare stock solutions of various saccharides (e.g., 100 mM) in the desired aqueous buffer (e.g., phosphate buffer, pH 7.4).
-
-
Fluorescence Titration:
-
In a quartz cuvette, prepare a working solution of the sensor in the aqueous buffer (e.g., 10 µM), ensuring the final concentration of the organic solvent is minimal (<1%).
-
Record the initial fluorescence spectrum.
-
Incrementally add the saccharide stock solution and record the fluorescence spectra after each addition until saturation is reached.
-
-
Data Analysis:
-
Plot the fluorescence enhancement against the saccharide concentration to determine the binding constant and limit of detection.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced Fluorescence Cyanide Detection at Physiologically Lethal Levels: Reduced ICT-Based Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyanide-sensitive fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Cross-Coupling of Sterically Hindered Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The construction of carbon-carbon and carbon-nitrogen bonds involving sterically hindered aryl halides is a formidable challenge in modern organic synthesis, yet it is crucial for the preparation of complex molecules in pharmaceuticals, agrochemicals, and materials science. The steric bulk around the reaction center impedes the approach of the catalyst and coupling partners, often leading to low yields and slow reaction rates. This document provides detailed application notes and experimental protocols for three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, with a focus on overcoming the challenges posed by sterically demanding substrates.
Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds.[1] For sterically hindered substrates, the choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as AntPhos and various biaryl phosphines have proven effective in coupling di-ortho-substituted and even tetra-ortho-substituted aryl halides.[2][3]
General Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of a Di-ortho-substituted Aryl Bromide with a Secondary Alkylboronic Acid using a Pd-AntPhos Catalyst[3]
This protocol is adapted for the challenging coupling of sterically demanding partners, which can be problematic due to β-hydride elimination.[2]
Materials:
-
Di-ortho-substituted aryl halide (e.g., 2,4,6-triisopropylphenyl bromide)
-
Secondary alkylboronic acid (e.g., cyclohexylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
AntPhos ligand
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the di-ortho-substituted aryl bromide (1.0 mmol, 1.0 equiv), the secondary alkylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and the AntPhos ligand (0.024 mmol, 2.4 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired product.
Quantitative Data: Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,4,6-Trimethylphenyl Bromide | Phenylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 2 | 2,6-Diisopropylphenyl Bromide | Cyclohexylboronic Acid | Pd(OAc)₂ / AntPhos | K₃PO₄ | Toluene | 110 | 24 | 78[3] |
| 3 | 1-Bromo-2,6-dimethylbenzene | 2,4,6-Trimethylphenylboronic Acid | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 12 | 89 |
| 4 | 2-Chloro-1,3,5-triisopropylbenzene | Phenylboronic Acid | [Pd(IPr)(cin)Cl] | K₃PO₄ | Toluene | 110 | 16 | 92 |
Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4] For hindered aryl halides, bulky and electron-rich phosphine ligands such as RuPhos and BrettPhos are often employed to promote the challenging reductive elimination step.[5] The choice of base and solvent is also critical to achieve high yields and avoid side reactions.[6]
Catalytic Cycle: Buchwald-Hartwig Amination
References
- 1. Room-temperature synthesis of tetra-ortho-Substituted biaryls by NHC-catalyzed Suzuki-Miyaura couplings [zora.uzh.ch]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
Application of 9-Anthraceneboronic Acid Pinacol Ester in Stimuli-Responsive Polymers: A Guide for Researchers
For researchers, scientists, and drug development professionals, 9-anthraceneboronic acid pinacol ester has emerged as a versatile building block in the design of "smart" polymers. These materials can respond to specific environmental triggers, offering advanced applications in targeted drug delivery, diagnostics, and self-healing materials.
The unique structure of 9-anthraceneboronic acid pinacol ester imparts dual-functionality to polymers. The boronic acid pinacol ester group is sensitive to reactive oxygen species (ROS), while the anthracene moiety can undergo reversible photodimerization upon exposure to UV light. This dual-responsiveness allows for the development of sophisticated materials that can react to both biological and external stimuli.
ROS-Responsive Drug Delivery
A key application of polymers functionalized with 9-anthraceneboronic acid pinacol ester is in the development of drug delivery systems that target tissues with elevated levels of ROS, such as tumors or inflamed sites. In these environments, the boronic ester is cleaved, leading to the disassembly of the polymer matrix and the release of an encapsulated therapeutic agent. This targeted release mechanism can enhance the efficacy of the drug while minimizing side effects.
Polymers containing arylboronic acid pinacol esters are particularly sensitive to hydrogen peroxide (H₂O₂), a common ROS. The oxidation of the boronic ester to a phenol derivative triggers a change in the polymer's properties, such as its solubility, leading to the release of the drug cargo.
Multi-Stimuli-Responsive Systems
The incorporation of the anthracene group allows for the creation of multi-stimuli-responsive materials. For example, an elastomer cross-linked with 9-anthraceneboronic acid can exhibit responsiveness to light, heat, and alcohols.[1] UV irradiation can induce the dimerization of anthracene units, leading to the formation of a cross-linked network. This process is reversible, as the network can be disassembled by heat. Additionally, the boronic ester linkages can be cleaved by alcohols, providing another mechanism for controlled degradation.
Experimental Protocols
Synthesis of a ROS-Responsive Polymer
This protocol describes the synthesis of a block copolymer incorporating a ROS-responsive monomer derived from 4-(hydroxymethyl)phenylboronic acid pinacol ester.
Materials:
-
Monomer: 4-(hydroxymethyl)phenylboronic acid pinacol ester methacrylate
-
Initiator: Azobisisobutyronitrile (AIBN)
-
Chain Transfer Agent (for RAFT polymerization)
-
Solvent: 1,4-Dioxane/Methanol mixture
-
Hydrophilic block macro-initiator (e.g., PHPMA-CTA)
Procedure:
-
Dissolve the hydrophilic block macro-initiator (e.g., PHPMA-CTA) and the ROS-responsive monomer in the solvent mixture in a reaction flask.
-
Add the initiator (AIBN) to the solution.
-
De-gas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 30 minutes.
-
Place the flask in an oil bath preheated to 70°C and stir for 24 hours.
-
After polymerization, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold diethyl ether).
-
Collect the polymer by filtration and dry under vacuum.
Preparation of a Light-Responsive Cross-Linked Elastomer
This protocol is adapted from the work of Zhang et al. (2022) and describes the preparation of a cross-linked poly(styrene-butadiene-styrene) (SBS) network using 9-anthraceneboronic acid.[1]
Materials:
-
Dihydroxyl-functionalized SBS (SBS-OH)
-
9-anthraceneboronic acid
-
Solvents: Toluene and Dimethylformamide (DMF)
-
PTFE mold
Procedure:
-
Dissolve a specified amount of SBS-OH in toluene.
-
Separately, dissolve 9-anthraceneboronic acid (e.g., 0.17 g) in DMF.[1]
-
Add the 9-anthraceneboronic acid solution to the SBS-OH solution and stir for 20 minutes.
-
Cast the mixture into a PTFE mold.
-
Evaporate the solvents in an oven at 80°C for 3 days to form a film.
-
To induce cross-linking, irradiate the film with UV light (365 nm) for a specified time (e.g., 30 minutes).[1]
Quantitative Data Summary
| Polymer System | Stimulus | Analyte/Cargo | Response | Quantitative Data |
| Phenylboronic ester-linked PEG-lipid micelles | H₂O₂ | Nile Red (model drug) | Drug Release | H₂O₂-responsive release behavior observed. |
| Curcumin-loaded HA-PBAP nanoparticles | ROS | Curcumin | Drug Release | Rapid release in a ROS environment to reach therapeutic concentration. |
| Cross-linked SBS with 9-anthraceneboronic acid | UV light (365 nm) | - | Cross-linking | Photodimerization of anthracene completed in 30 minutes.[1] |
| Cross-linked SBS with 9-anthraceneboronic acid | Heat | - | Network Dissociation | Reversible dissociation of anthracene dimers. |
| Cross-linked SBS with 9-anthraceneboronic acid | Benzyl alcohol | - | Network Collapse | Collapse of the cross-linked network due to transesterification.[1] |
Visualizing the Mechanisms
To better understand the underlying processes, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: ROS-triggered drug release from a polymer nanoparticle.
Caption: Reversible cross-linking via anthracene photodimerization.
Caption: Workflow for preparing a light-responsive elastomer.
References
Synthesis of 9,10-Disubstituted Anthracenes via Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 9,10-disubstituted anthracenes utilizing palladium-catalyzed cross-coupling reactions. Anthracene derivatives are a significant class of compounds in materials science and medicinal chemistry, valued for their unique photophysical properties.[1][2] Cross-coupling reactions offer a powerful and versatile strategy for the functionalization of the anthracene core, enabling the creation of a diverse range of derivatives.[3][4]
The following sections detail the methodologies for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions, providing step-by-step protocols and summarizing key quantitative data for easy reference.
General Workflow for Cross-Coupling Reactions
The synthesis of 9,10-disubstituted anthracenes via cross-coupling typically begins with a 9,10-dihaloanthracene, most commonly 9,10-dibromoanthracene, which is commercially available. The choice of the cross-coupling reaction depends on the desired substituent to be introduced. The general workflow involves the reaction of the dihaloanthracene with an appropriate coupling partner in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent system.
Caption: General experimental workflow for the synthesis of 9,10-disubstituted anthracenes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound.[3][5] It is widely used for the synthesis of 9,10-diarylanthracenes.[6][7]
Experimental Protocol: Synthesis of 9,10-Diphenylanthracene
This protocol is adapted from a procedure for the synthesis of 9,10-diphenylanthracene from 9,10-dibromoanthracene and phenylboronic acid.[7]
Materials:
-
9,10-Dibromoanthracene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Tetrahydrofuran (THF)
-
2 M aqueous sodium carbonate solution
-
Petroleum ether
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a reaction vessel, add 9,10-dibromoanthracene (1.0 mmol), phenylboronic acid (2.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.01 mmol).
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add degassed toluene, degassed THF, and a 2 M aqueous solution of sodium carbonate.[6]
-
Heat the mixture to reflux and stir overnight.[6]
-
After cooling to room temperature, extract the crude mixture with petroleum ether.[6]
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.[6]
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired product.
Quantitative Data for Suzuki-Miyaura Coupling
| Entry | Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 9,10-Dibromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ (7.5) | Na₂CO₃ (2M aq) | Toluene/THF | Reflux | Overnight | 58-84 |
| 2 | 9-Bromo-10-phenylanthracene | 4-Methoxyphenyl boronic acid | Pd(PPh₃)₄ (9) | Na₂CO₃ (2M aq) | Toluene/THF | Reflux | Overnight | - |
| 3 | 9-Bromo-10-phenylanthracene | 4-Pyridine boronic acid pinacol ester | Pd(PPh₃)₄ (2) | Na₂CO₃ (2M aq) | Toluene/THF | Reflux | 18 | - |
| 4 | 9,10-Dibromoanthracene | 4-(Trifluoro)phenyl boronic acid | Pd(PPh₃)₄ (9) | Na₂CO₃ (2M aq) | Toluene/THF | Reflux | Overnight | - |
Yields reported for the synthesis of various phenyl-substituted anthracenes.[6]
Stille Coupling
The Stille coupling reaction enables the formation of carbon-carbon bonds by reacting an organohalide with an organostannane compound. This method has been successfully employed for the synthesis of thiophene-substituted anthracenes.[6]
Experimental Protocol: Synthesis of 9,10-Di(thiophene-2-yl)anthracene
This protocol is based on the synthesis of 9,10-di(thiophene-2-yl)anthracene from 9,10-dibromoanthracene and 2-(tertbutylstannyl)thiophene.[6]
Materials:
-
9,10-Dibromoanthracene
-
2-(Tributylstannyl)thiophene
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Tri-o-tolylphosphine
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Brine
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction vessel, add 9,10-dibromoanthracene (1.49 mmol), Pd₂(dba)₃ (0.06 mmol, 2 mol%), and tri-o-tolylphosphine (0.24 mmol).[6]
-
Establish an inert atmosphere (e.g., under nitrogen).
-
Add dry THF (20 mL) and 2-(tributylstannyl)thiophene (4.1 mmol).[6]
-
Heat the reaction mixture to reflux and stir overnight.[6]
-
After cooling, extract the crude mixture with dichloromethane.[6]
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.[6]
-
Concentrate the organic phase and purify the residue by column chromatography.
Quantitative Data for Stille Coupling
| Entry | Starting Material | Coupling Partner | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 9,10-Dibromoanthracene | 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ (2) | Tri-o-tolylphosphine | THF | Reflux | Overnight | 46-80 |
Yields reported for thiophene-anthracene coupling.[6]
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[3][8] This reaction is instrumental in synthesizing alkynylated anthracene derivatives.[9][10]
Experimental Protocol: Synthesis of a 9,10-Bis(phenylethynyl)anthracene Derivative
This is a general protocol based on the principles of Sonogashira coupling for the synthesis of 9,10-bis(phenylethynyl)anthracene derivatives.[9]
Materials:
-
9,10-Dihaloanthracene (e.g., 9,10-dibromoanthracene)
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CH₃CN)₂Cl₂)
-
Copper(I) iodide (CuI) (co-catalyst, can be optional)
-
Base (e.g., triethylamine, diisopropylamine)
-
Solvent (e.g., THF, DMF, 1,4-dioxane)
Procedure:
-
To a Schlenk flask, add the 9,10-dihaloanthracene (1.0 mmol), palladium catalyst (e.g., 2-5 mol%), and copper(I) iodide (e.g., 4-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne (2.2 mmol) dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of celite, washing with the solvent.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Quantitative Data for Sonogashira Coupling
| Entry | Starting Material | Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2,6,9,10-Tetrabromoanthracene | (2-Methoxyphenyl)acetylene | Pd(CH₃CN)₂Cl₂ (2.5 per halide) | - | Cs₂CO₃ | 1,4-Dioxane | RT | 48 | High |
Data is illustrative and based on a multifold Sonogashira coupling on a tetrabrominated anthracene derivative.[8]
Catalytic Cycle Overview
The catalytic cycles for these palladium-catalyzed cross-coupling reactions share common fundamental steps: oxidative addition of the haloanthracene to the Pd(0) catalyst, transmetalation with the organometallic coupling partner (or carbopalladation for Sonogashira), and reductive elimination to yield the 9,10-disubstituted anthracene and regenerate the Pd(0) catalyst.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
These protocols and data provide a solid foundation for researchers to develop and optimize the synthesis of novel 9,10-disubstituted anthracenes for a wide range of applications. It is important to note that reaction conditions may require optimization depending on the specific substrates and desired products.
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]
- 4. Advances in Cross-Coupling Reactions | MDPI Books [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversi ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C5TC02626A [pubs.rsc.org]
- 7. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 8. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tuning alkynyl-extended 9,10-dihydroanthracene-based systems into aggregation-induced emission (AIE) luminophores - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Anthracene-Based Fluorophores for Biological Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of anthracene-based fluorophores in biological imaging. Anthracene derivatives offer a versatile platform for the development of fluorescent probes due to their favorable photophysical properties, including high quantum yields and chemical stability.[1] This document covers their application as sensors for various biological analytes and as imaging agents for cellular organelles.
Photophysical Properties of Selected Anthracene-Based Fluorophores
The selection of a suitable fluorophore is critical for successful biological imaging. The following table summarizes the key photophysical properties of several anthracene-based probes designed for specific biological applications. This data allows for easy comparison to select the optimal probe for your research needs.
| Probe Name/Derivative | Target Analyte/Organelle | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F_) | Stokes Shift (nm) | Reference |
| Unsubstituted Anthracene | Reference | 356 | 397 | 0.27-0.36 | 41 | [2] |
| ANT-Th | Chromium (III) (Cr³⁺) | 390 | 500 (upon Cr³⁺ binding) | 0.38 (in presence of Cr³⁺) | 110 | [1][3] |
| AN-2S | Mercury (II) (Hg²⁺) | 360-430 | 400-475 ("off") / 510-530 ("on") | - | 80-100 | [4][5] |
| AN-4S | Mercury (II) (Hg²⁺) | 360-430 | 400-475 ("off") / 510-530 ("on") | - | 80-100 | [4][5] |
| ADPA Nanoprobe | Singlet Oxygen (¹O₂) | ~380 | ~430 (bleached upon reaction) | - | ~50 | [6] |
| Mito-ACS | Mitochondrial Hypochlorite (ClO⁻) | 492 | 575 (upon ClO⁻ reaction) | 0.06 (free probe) | 83 | N/A |
| 9,10-diphenylanthracene | General Imaging | - | - | ~0.90 | - | N/A |
| TPE-(An-NMe)₄ | Water content | 377 | ~450 | - | ~73 | [7] |
Signaling Pathways in Analyte-Induced Cellular Responses
The detection of specific ions and reactive oxygen species with anthracene-based probes can provide insights into various cellular signaling pathways. The following diagrams illustrate the key pathways affected by mercury, singlet oxygen, and hypochlorite.
References
- 1. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. omlc.org [omlc.org]
- 3. "An anthracene based fluorescent probe for the selective and sensitive " by ERMAN KARAKUŞ [journals.tubitak.gov.tr]
- 4. An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability [mdpi.com]
- 5. An Anthracene-Based Hg2+ Fluorescent Probe with Dithioacetal: Simple Synthesis, High Selectivity and Sensitivity, and Dual-Mode Detection Capability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Metabolic Response of Escherichia coli upon Treatment with Hypochlorite at Sub-Lethal Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki-Miyaura Cross-Coupling Reactions
Topic: Preventing Homocoupling of Boronic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions in Suzuki-Miyaura cross-coupling experiments.
Troubleshooting Guide: Homocoupling of Boronic Esters
Homocoupling of the boronic acid or organoborane reagent is a common side reaction in Suzuki coupling, leading to the formation of a symmetrical biaryl impurity and reduced yield of the desired cross-coupled product.[1][2] This guide addresses the primary causes and provides specific troubleshooting steps.
Issue 1: High Levels of Homocoupling Due to Presence of Oxygen
Cause: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II) species.[2][3] These Pd(II) species are known to promote the homocoupling of boronic esters.[1][2][3][4] It has been demonstrated that higher oxygen levels directly correlate with an increase in homocoupling byproducts.[4][5][6]
Solutions and Experimental Protocols:
-
Action: Rigorously degas all solvents and the reaction mixture.[1] Perform the entire reaction under a strictly inert atmosphere (Nitrogen or Argon).[7]
-
Experimental Protocol (Solvent Degassing):
-
Subsurface Sparging: Insert a long needle connected to an inert gas line into the solvent. Bubble the gas (N₂ or Ar) through the liquid for at least 15-30 minutes prior to use.[1][5] This method is efficient for large-scale work and can reduce dissolved oxygen to below 0.5 ppm.[5]
-
Freeze-Pump-Thaw: For particularly oxygen-sensitive reactions, place the solvent flask in a liquid nitrogen bath to freeze the contents. Once frozen, apply a high vacuum to remove gases from above the solid. Close the flask to the vacuum and thaw the solvent. Repeat this cycle at least three times.[8]
-
-
Experimental Protocol (Inert Atmosphere Setup):
-
Assemble all glassware and flame-dry under vacuum to remove adsorbed moisture and air.
-
Allow the glassware to cool under a positive pressure of inert gas.
-
Seal the reaction flask and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle a minimum of three times to ensure the complete removal of atmospheric oxygen.[3]
-
Add all reagents and solvents under a positive pressure of the inert gas using gas-tight syringes or cannulation techniques.[3][8]
-
Issue 2: Homocoupling Promoted by Palladium(II) Precatalysts
Cause: When a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic ester to generate the homocoupled product.[2][3][4] This occurs before the Pd(II) is reduced to the catalytically active Pd(0) state, or if the reduction is slow or incomplete.[1][2]
Solutions and Experimental Protocols:
-
Action 1: Use a Pd(0) Precatalyst. Employ a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][3] This eliminates the need for an in-situ reduction step that can be a source of homocoupling.[3]
-
Action 2: Add a Mild Reducing Agent. If using a Pd(II) source, introduce a mild reducing agent to facilitate the clean conversion to Pd(0).[1][5]
-
Action 3: Utilize Phosphine Ligands. Phosphine ligands can also serve as reducing agents for the Pd(II) center, facilitating the formation of the active Pd(0) catalyst.[1][2]
Issue 3: Suboptimal Choice of Catalyst, Ligand, Base, or Solvent
Cause: The kinetics of the Suzuki reaction are highly dependent on the interplay of all components. An inappropriate choice can slow down the desired reductive elimination step, allowing more time for side reactions like homocoupling to occur.
Solutions and Experimental Protocols:
-
Ligand Selection:
-
Action: Screen different phosphine ligands. Bulky, electron-rich ligands (e.g., SPhos, XPhos) are often highly effective.[3][10] They accelerate both oxidative addition and reductive elimination, minimizing the lifetime of intermediates that could lead to side reactions.[3][4]
-
Experimental Protocol (Ligand Screening): Set up several small-scale parallel reactions, each with a different ligand, while keeping all other parameters (catalyst, base, solvent, temperature) constant. Monitor the reactions by TLC or LC-MS to identify the system that provides the best ratio of the desired product to the homocoupled byproduct.[1]
-
-
Base and Solvent Optimization:
-
Action: The choice of base and solvent system can significantly impact the reaction outcome.[1] Test a range of bases and solvent systems to find the optimal conditions.
-
Common Systems to Test:
-
Experimental Protocol (Base/Solvent Screening): Similar to ligand screening, run parallel reactions varying one component at a time (e.g., test different bases with the same solvent). Analyze the product-to-homocoupling ratio to determine the most effective combination.[1]
-
Issue 4: Instability of the Boronic Ester Reagent
Cause: Boronic acids can be prone to decomposition under reaction conditions.[1] Using more stable boronic ester derivatives can suppress side reactions by providing a slower, more controlled release of the boronic acid into the catalytic cycle.[1]
Solutions and Experimental Protocols:
-
Action: Use more stable boronic ester derivatives such as pinacol esters (Bpin) or MIDA boronates.[1][4] These are often more robust and less susceptible to premature decomposition or homocoupling.[1][11] Pinacol esters, in particular, are commonly used due to their stability and can be purified by column chromatography.[11]
-
Consider a "Slow-Release" Strategy: The use of protected boronic acids that slowly release the active reagent can keep the concentration of the free boronic acid low, thus minimizing its degradation and side reactions.[12]
Quantitative Data Summary
The following table summarizes the impact of dissolved oxygen on the formation of a homocoupling byproduct (dimer 6 ) in a specific Suzuki reaction.
| Entry | Dissolved Oxygen (ppm) at t=0 | % Homocoupling Dimer |
| 1 | 0.5 | 0.071 |
| 2 | 2.2 | 0.18 |
| 3 | 3.3 | 0.18 |
| Data adapted from a study on the synthesis of LY451395, demonstrating a clear link between residual oxygen and homocoupling.[5] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Sterically Hindered Substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with sterically hindered substrates in chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
General Questions
Q1: My reaction with a sterically hindered substrate is resulting in a low yield. What are the first parameters I should investigate?
A1: When encountering low yields with sterically demanding substrates, the initial and most critical parameters to optimize are the catalyst system (catalyst and ligand) and the base.[1][2] Bulky, electron-rich ligands are often required to facilitate the reaction.[1][2] The choice of base and solvent is also crucial, as they can significantly influence the reaction rate and outcome.[1][2][3]
Q2: I'm observing a significant number of side products in my reaction. How can I improve the selectivity?
A2: The formation of side products is common when forcing conditions are required for hindered couplings.[4] To minimize side products, consider the following:
-
Reagent Stoichiometry: Using a slight deficit of a coupling reagent relative to the carboxylic acid can minimize by-products.[4]
-
Reaction Conditions: Avoid excessive heat or unnecessarily long reaction times where possible.[4]
-
Choice of Base: Employ non-nucleophilic, hindered bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine to reduce side reactions.[4]
Q3: My reaction is proceeding very slowly. What strategies can I employ to increase the reaction rate?
A3: For kinetically slow reactions due to steric hindrance, consider these strategies:
-
Increase Reaction Temperature: Elevating the temperature can provide the necessary energy to overcome the steric barrier. Gentle heating to 40-50 °C is a reasonable starting point, with temperatures up to 80 °C or microwave heating being effective for more challenging couplings.[4]
-
Optimize Solvent: Ensure all reactants are fully dissolved. High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are excellent for solvating reagents.[4]
-
Extend Reaction Time: Sterically hindered reactions may simply require more time to proceed to completion.[4]
Specific Reaction Troubleshooting
Q4: What are the best ligands for Suzuki-Miyaura coupling of sterically hindered substrates, especially for forming tetra-ortho-substituted biaryls?
A4: For highly hindered substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are highly effective.[1][3] These ligands promote the critical oxidative addition and reductive elimination steps. For extremely hindered biaryls, specialized ligands have shown excellent performance.[2][5] Some examples include SPhos, XPhos, RuPhos, BI-DIME, and AntPhos.[2][5][6] Acenaphthoimidazolylidene palladium complexes have also been demonstrated as highly efficient catalysts.[3][7]
Q5: I am observing significant dehalogenation and protodeboronation in my Suzuki-Miyaura reaction. How can I minimize these side reactions?
A5: Protodeboronation can be mitigated by using more stable boronate derivatives like boronate esters (e.g., BPin) or potassium trifluoroborates.[1] Dehalogenation of the aryl halide can often be suppressed by careful selection of the base and solvent, and by ensuring the reaction is conducted under a strictly inert atmosphere to prevent oxygen-mediated side reactions.[1]
Q6: What type of ligands are recommended for the Buchwald-Hartwig amination of hindered aryl halides?
A6: For Buchwald-Hartwig aminations with sterically hindered substrates, bulky, electron-rich phosphine ligands are generally required.[8][9] Bidentate phosphine ligands such as BINAP and DPPF can provide reliable results and accelerate the reaction.[10] For particularly challenging aryl chlorides, very sterically hindered ligands are often necessary.[8]
Q7: Which bases are most effective for the Buchwald-Hartwig amination of sterically hindered substrates?
A7: A strong, non-nucleophilic base is typically used in Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[6] Other bases like lithium bis(trimethylsilyl)amide (LiHMDS) and cesium carbonate (Cs₂CO₃) can also be employed.[11]
Q8: My Grignard reaction with a sterically hindered ketone is not proceeding as expected. What are the potential issues?
A8: With sterically hindered ketones, Grignard reactions can be slow and may lead to side reactions.[12] Potential issues include:
-
Enolate Formation: The Grignard reagent can act as a base, deprotonating the ketone to form an enolate, which upon workup, regenerates the starting ketone.[12]
-
Reduction: A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in the reduction of the ketone.[12]
-
Single Electron Transfer (SET): For very hindered substrates, the reaction may proceed through a single electron transfer mechanism.[12]
Data Presentation
Table 1: Recommended Ligands for Suzuki-Miyaura Coupling of Hindered Substrates
| Ligand Family | Specific Examples | Target Substrates | Reference |
| Bulky Phosphines | SPhos, XPhos, RuPhos | Hindered aryl halides | [2][6] |
| N-Heterocyclic Carbenes (NHCs) | Acenaphthoimidazolylidene-Pd | Di-, tri-, and tetra-ortho-substituted biaryls | [3][7] |
| Specialized Ligands | BI-DIME, AntPhos | Extremely hindered biaryls, aryl-alkyl couplings | [2][5] |
Table 2: Common Bases for Cross-Coupling Reactions with Hindered Substrates
| Reaction Type | Recommended Bases | Comments | Reference |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, t-BuOK | Stronger bases may be needed for very hindered systems. | [2][3] |
| Buchwald-Hartwig | NaOtBu, LiHMDS, Cs₂CO₃ | Strong, non-nucleophilic bases are preferred. | [6][11] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Hindered Aryl Bromide (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Palladium Catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon supply
Procedure:
-
To a dry reaction flask under an inert atmosphere (N₂ or Ar), add the palladium catalyst, ligand, and base.
-
Add the hindered aryl bromide and arylboronic acid to the flask.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride Intermediate for Amide Coupling with Severely Hindered Amines
This protocol is designed for challenging couplings where standard methods have failed.[4]
Materials:
-
Carboxylic Acid (1.0 eq)
-
Tetramethylfluoroformamidinium hexafluorophosphate (TFFH) (1.05 eq)
-
Anhydrous Pyridine (3.0 eq)
-
Hindered Amine (1.2 eq)
-
Anhydrous Acetonitrile or DMF
-
Nitrogen or Argon supply
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid and TFFH in anhydrous acetonitrile or DMF.[4]
-
Add anhydrous pyridine to the mixture.[4]
-
Stir the reaction at room temperature for 30 minutes to allow for the in situ formation of the acyl fluoride intermediate.[4]
-
Add the hindered amine to the reaction mixture.[4]
-
Seal the reaction vessel and heat to 60-80 °C.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup and purify the product.
Visualizations
Caption: Troubleshooting workflow for low-yielding reactions.
Caption: Key steps affected by steric hindrance in Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Suzuki-Miyaura Coupling with 9-Anthraceneboronic Acid Pinacol Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura coupling reactions involving the sterically hindered 9-anthraceneboronic acid pinacol ester.
Frequently Asked Questions (FAQs)
Q1: What are the most effective palladium ligands for coupling 9-anthraceneboronic acid pinacol ester with aryl halides?
A1: Due to the significant steric hindrance of the 9-anthracenyl group, the choice of palladium ligand is critical for a successful Suzuki-Miyaura coupling. Bulky and electron-rich phosphine ligands, particularly biaryl phosphines (Buchwald ligands) and N-heterocyclic carbenes (NHCs), have demonstrated high efficacy in couplings of sterically demanding substrates. While direct comparative studies on 9-anthraceneboronic acid pinacol ester are limited, data from couplings of structurally similar sterically hindered arylboronic esters suggest that ligands such as SPhos, RuPhos, and catalysts like Pd(dppf)Cl₂ are excellent starting points.
Q2: I am observing low to no yield in my coupling reaction. What are the first things to check?
A2: Low or no yield in a Suzuki-Miyaura coupling with a sterically hindered substrate can stem from several factors. Start by systematically checking the following:
-
Catalyst and Ligand Integrity: Ensure your palladium source and ligand are not degraded. Use fresh reagents whenever possible.
-
Inert Atmosphere: The reaction is sensitive to oxygen. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent and Base Quality: Use anhydrous solvents and ensure your base is finely powdered and dry. The choice of base is crucial; stronger, non-nucleophilic bases are often required for hindered couplings.
-
Reaction Temperature: Sterically hindered couplings often require higher temperatures to proceed at a reasonable rate.
Q3: What are common side reactions when using 9-anthraceneboronic acid pinacol ester?
A3: The most common side reactions are protodeboronation and homocoupling of the boronic ester.
-
Protodeboronation: This is the replacement of the boronic ester group with a hydrogen atom. It can be promoted by the presence of water and certain bases. Using anhydrous conditions and carefully selecting the base can minimize this side reaction.
-
Homocoupling: This is the dimerization of the boronic ester to form 9,9'-bianthracene. It is often caused by the presence of oxygen, which can lead to oxidative coupling. Rigorous degassing of the reaction mixture is essential to prevent this.
Ligand Performance Comparison for Sterically Hindered Couplings
The following table summarizes the general performance of commonly used palladium ligands in Suzuki-Miyaura coupling reactions involving sterically hindered arylboronic acid pinacol esters and aryl halides. The data is compiled from various sources and represents typical outcomes for challenging couplings.
| Ligand/Precatalyst | Aryl Halide Partner | Typical Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| SPhos | Aryl Bromide | 1 - 2 | K₃PO₄ | Toluene/H₂O | 100 - 110 | > 90 | [1] |
| RuPhos | Aryl Bromide | 1 - 2 | K₃PO₄ | 1,4-Dioxane | 100 | > 90 | [1] |
| Pd(dppf)Cl₂ | Aryl Bromide/Iodide | 2 - 5 | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 80 - 95 | [2] |
| XPhos | Aryl Chloride/Bromide | 1 - 3 | K₃PO₄ | t-BuOH/H₂O | 100 | > 85 | [3] |
| IMes (NHC) | Aryl Chloride | 2 - 4 | K₃PO₄ | Toluene | 110 | > 80 | [4] |
Detailed Experimental Protocol
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 9-anthraceneboronic acid pinacol ester with an aryl bromide. Optimization of specific parameters may be required for different substrates.
Materials:
-
9-Anthraceneboronic acid pinacol ester (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O, 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 9-anthraceneboronic acid pinacol ester, the aryl bromide, the palladium precatalyst, the ligand, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with sterically hindered substrates may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst/ligand. 2. Insufficiently inert atmosphere. 3. Poor quality of reagents (solvent, base). 4. Insufficient temperature or reaction time. | 1. Use fresh catalyst and ligand. Consider a more active ligand like SPhos or RuPhos. 2. Ensure proper degassing of solvents and rigorous maintenance of an inert atmosphere. 3. Use anhydrous solvents and a finely powdered, dry base. 4. Increase the reaction temperature (up to 120 °C if the solvent allows) and/or extend the reaction time. |
| Significant Protodeboronation | 1. Presence of water. 2. Base-mediated decomposition. | 1. Use anhydrous solvents and reagents. 2. Switch to a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
| Homocoupling of Boronic Ester | 1. Presence of oxygen. 2. Use of a Pd(II) precatalyst without a proper reducing agent. | 1. Thoroughly degas all solvents and the reaction mixture. 2. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to Pd(0). Using a Pd(0) source like Pd₂(dba)₃ can be beneficial. |
| Difficulty in Product Purification | 1. Formation of closely related byproducts. 2. Residual palladium catalyst. | 1. Optimize reaction conditions to minimize side reactions. Consider using a different solvent system for chromatography. 2. Pass the crude product through a plug of silica gel or treat with a palladium scavenger. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Effect of base and solvent choice on Suzuki-Miyaura reaction efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize Suzuki-Miyaura cross-coupling reactions by addressing common issues related to base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Suzuki-Miyaura reaction?
A1: The base is a critical component in the Suzuki-Miyaura catalytic cycle, primarily facilitating the transmetalation step, which is often rate-determining.[1] Its main function is to activate the organoboron species (e.g., boronic acid) to form a more nucleophilic boronate "ate" complex.[1][2] This increased nucleophilicity accelerates the transfer of the organic group to the palladium(II) intermediate, thereby driving the catalytic cycle forward.[1][3] The choice of base can significantly influence reaction rates, yields, and functional group tolerance.[1]
Q2: How does the choice of solvent affect the Suzuki-Miyaura reaction?
A2: The solvent plays a multifaceted role by:
-
Solubilizing Reactants: Ensuring that the aryl halide, boronic acid, catalyst, and base are sufficiently dissolved to react. Common organic solvents include ethers (dioxane, THF), aromatics (toluene), and amides (DMF).[4]
-
Influencing Catalyst Activity: The polarity and coordination ability of the solvent can affect the stability and activity of the palladium catalyst.
-
Enabling Biphasic Systems: Often, water is added to the organic solvent to dissolve the inorganic base and to activate the boronic species.[4] This creates a biphasic system where vigorous stirring is necessary to ensure the reaction proceeds efficiently at the interface of the two phases.[4][5]
Q3: Is water always necessary in the solvent system?
A3: This is a complex topic. While many protocols use aqueous bases, which necessitates the presence of water, it is not always strictly required and can sometimes be detrimental.[4][6] The accepted mechanism for transmetalation often involves a hydroxide group, suggesting water's importance.[4] Water can help dissolve inorganic bases and activate the boronic acid.[4] However, it can also be a proton source for a common side reaction called protodeboronation, which decomposes the boronic acid and lowers the yield.[5][6] In some cases, especially with base-sensitive substrates, anhydrous conditions are preferred.[6] Interestingly, even in reactions run in the solid state without external solvents, water generated as a byproduct from the dehydration of boronic acid can be crucial for the reaction to proceed.[7][8]
Q4: What are the most commonly used bases and solvents?
A4:
-
Bases: Inorganic bases are most common.[1] These include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[3] Fluorides like KF are also used.[3] Organic bases such as triethylamine (TEA) are generally less effective for standard Suzuki couplings.[3][9]
-
Solvents: A wide range of solvents are employed, often in combination with water.[4] Common choices include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[4][10] More environmentally friendly "green" solvents like isopropyl acetate (i-PrOAc), methyl t-butyl ether (MTBE), and cyclopentyl methyl ether (CPME) are also being evaluated.[11][12]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Materials
-
Possible Cause: Inactive catalyst or improper reaction setup.
-
Troubleshooting Steps:
-
Ensure Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxygen.[6] Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) by performing several vacuum/backfill cycles.[13]
-
Verify Reagent Quality: Use fresh, high-purity reagents. Palladium catalysts can degrade, and phosphine ligands can oxidize over time.[6] Ensure solvents are anhydrous (if required) and properly degassed to remove dissolved oxygen.[6]
-
Check Base and Solvent Compatibility: Ensure your chosen base is soluble, at least partially, in the solvent system. Poor solubility can lead to a thick slurry and hinder the reaction.[5] Vigorous stirring is essential for biphasic systems.[4][5]
-
Catalyst Activation: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in-situ to the active Pd(0) species. This process can sometimes be inefficient.[5] Consider using a direct Pd(0) source like Pd(PPh₃)₄.[4]
-
Issue 2: Starting Materials are Consumed, but Yield of Desired Product is Low
-
Possible Cause: Competing side reactions are consuming the starting materials or the product.
-
Troubleshooting Steps:
-
Investigate Protodeboronation: This is a major side reaction where the boronic acid is converted to the corresponding arene, especially with electron-deficient boronic acids.[4][6]
-
Check for Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[5]
-
Solution: Improve the degassing procedure for your solvents and the inert atmosphere setup.[5]
-
-
Identify Dehalogenation: The aryl halide may be converted into the corresponding arene.
-
Solution: This can happen if the palladium complex reacts with a hydride source, such as an amine base or an alcohol solvent.[5] Avoid these types of reagents if dehalogenation is observed.
-
-
Data Presentation: Base and Solvent Screening
The selection of an optimal base and solvent system is highly dependent on the specific substrates being coupled. Below are tables summarizing the effect of different bases and solvents on the yield of representative Suzuki-Miyaura reactions.
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
Reaction: Coupling of 4-Bromotoluene with Phenylboronic Acid.
| Base | Solvent System | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | Toluene/H₂O | 100 | 90-99 | Generally very effective, especially for nitrogen-containing heterocycles.[2] |
| Cs₂CO₃ | Dioxane | 100 | 90-99 | Often superior for challenging or sterically hindered substrates.[2] |
| Na₂CO₃ | Toluene/H₂O | 85 | 85-98 | A common, effective, and economical choice.[3][9] |
| K₂CO₃ | Toluene/H₂O | 100 | 80-95 | Another widely used and effective carbonate base.[2] |
| KOH | Toluene/H₂O | 100 | 70-90 | Strong base, but can sometimes lead to side reactions.[2] |
| NaOH | Methanol/H₂O | 60 | ~98 | High basicity can be detrimental in some cases but very effective here.[2][14] |
| KF | Dioxane | 110 | Moderate-High | Fluoride ions play a unique role in activating the boronic acid.[2][15] |
| Triethylamine (TEA) | DMF | 80 | Low | Organic bases are generally less effective in standard Suzuki couplings.[9] |
Note: Yields are highly substrate and condition-dependent. Data is compiled from multiple sources for illustrative purposes.[2][3][9][14]
Table 2: Effect of Different Solvents on Suzuki-Miyaura Coupling Yield
Reaction: Coupling of Bromobenzene with Phenylboronic Acid using NaOH as base.
| Solvent | Yield (%) | Notes |
| Methanol | 78.9 | Alcohols often show good performance.[14] |
| Methanol / H₂O (3:2) | 96.3 | A mixed aqueous system often improves yield by dissolving the inorganic base.[14] |
| Ethanol | 73.4 | Another effective alcohol solvent.[14] |
| DMF | 30.9 | Aprotic polar solvent, moderate yield in this case.[14] |
| THF | 10.4 | Common ethereal solvent, but lower yield in this specific system.[14] |
| Ethyl Acetate | 5.6 | Ester solvent, poor performance in this instance.[14] |
Data is from a specific study and illustrates the significant impact of solvent choice.[14]
Experimental Protocols
General Experimental Protocol for Base and Solvent Screening
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid to screen different reaction conditions.
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)[3]
-
Phosphine ligand (e.g., PPh₃, 4 mol%)[3]
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Solvent system (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the base (2.0 mmol).[3][13]
-
Inerting: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this evacuation-backfill cycle three times to ensure an oxygen-free atmosphere.[13]
-
Solvent Addition: Add the degassed solvent system (11 mL) to the flask via syringe.[13]
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.[13]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.[13]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).[1][13]
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][13]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[13]
Visualizations
Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura reactions.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchwithrutgers.com [researchwithrutgers.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent catalyst deactivation in cross-coupling reactions. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common visual indicators of catalyst deactivation?
A1: A primary visual cue for the deactivation of palladium catalysts is the formation of a black precipitate, commonly known as palladium black.[1] This indicates that the active, soluble Pd(0) catalyst has agglomerated into inactive, elemental palladium particles.[2][3] Other indicators can include a reaction stalling, failing to go to completion, or a significant decrease in the reaction rate.
Q2: What are the main mechanisms of catalyst deactivation in cross-coupling reactions?
A2: Catalyst deactivation in cross-coupling reactions can occur through several mechanisms:
-
Catalyst Poisoning: Impurities or even the substrates/products themselves can bind to the metal center, rendering it inactive. Common poisons include sulfur compounds, the nitrogen in pyridine-containing substrates, and carboxylate groups.[4][5][6]
-
Formation of Inactive Complexes: The catalyst can form stable, inactive dimeric or polymeric species, which removes the active catalyst from the reaction cycle.[4][7]
-
Ligand Degradation: The ligands that stabilize the metal center can decompose under the reaction conditions, leading to catalyst instability.
-
Metal Agglomeration (Palladium Black Formation): The active Pd(0) species can aggregate to form larger, inactive palladium nanoparticles, which then precipitate out of the solution.[1] This is often a result of a slow catalytic cycle or the presence of oxygen.
-
Inefficient Pre-catalyst Reduction: When using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species may be incomplete, leading to lower than expected activity.[1]
Q3: How does the choice of ligand impact catalyst stability?
A3: The ligand plays a critical role in stabilizing the active catalytic species and preventing deactivation. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands (e.g., XPhos, SPhos), are often effective.[1][4] These ligands can:
-
Sterically hinder the coordination of poisoning species to the metal center.[4][5]
-
Promote the desired steps in the catalytic cycle (oxidative addition and reductive elimination), which can outcompete deactivation pathways.[8]
-
Stabilize the active monoligated palladium species, preventing aggregation.[8] N-heterocyclic carbene (NHC) ligands can also be used to create more stable catalytic complexes.[5]
Q4: Can the reaction solvent affect catalyst stability?
A4: Yes, the choice of solvent is crucial. The solvent must solubilize all reaction components.[4] Highly polar aprotic solvents like DMF or NMP are commonly used and can help stabilize the catalytic species in some cases, such as Heck reactions. However, in other cases, less polar solvents like toluene are preferred to prevent the precipitation of inhibitory salts, such as iodide salts in reactions involving aryl iodides.[9] It is also critical to use high-purity, degassed solvents to avoid introducing catalyst poisons like oxygen.[1][5]
Troubleshooting Guides
Issue 1: Low or No Conversion
Q: My cross-coupling reaction shows low or no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion is a common problem that can often be traced back to catalyst deactivation. Here is a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow for Low/No Conversion
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium black - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Improving Reproducibility in Suzuki-Miyaura Reactions with Boronic Esters
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the reproducibility of Suzuki-Miyaura cross-coupling reactions involving boronic esters.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: My Suzuki-Miyaura reaction is not proceeding to completion, resulting in low yield. What are the primary factors to investigate?
Answer:
Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic check of the following is recommended:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Ensure your palladium source and ligands are from a reliable source and have not degraded. Consider using a fresh batch or a more robust, air-stable precatalyst.[1]
-
Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic esters and decomposition of the catalyst.[1] It is crucial to properly degas solvents and ensure the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2][3]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and boronic ester. Boronic esters, while generally more stable than boronic acids, can degrade over time.[1][4] Some boronic esters are susceptible to hydrolysis, especially under non-anhydrous conditions.[5]
-
Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or product.[2] For reactions involving insoluble inorganic bases, vigorous stirring is essential to maximize interfacial contact.[1]
-
Reaction Temperature: Suboptimal temperatures can lead to slow reaction rates. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessively high temperatures can promote side reactions and catalyst decomposition.[6]
Question 2: I am observing significant amounts of a byproduct that corresponds to the protonated starting material where the boronic ester used to be. What is this side reaction and how can I minimize it?
Answer:
This common side reaction is called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[5][7] This is particularly prevalent with electron-rich or heteroaryl boronic esters.[1][2]
To minimize protodeboronation:
-
Use a Milder Base: Strong bases, especially in the presence of water, can accelerate this side reaction.[1] Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Anhydrous Conditions: Since water is the primary proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1][6]
-
Use a More Stable Boronic Ester: Pinacol esters are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[2][5] For particularly sensitive substrates, consider using even more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates or trifluoroborate salts, which exhibit enhanced stability.[5][6]
Question 3: My main impurity is a symmetrical biaryl derived from the coupling of two boronic ester molecules. How can I suppress this homocoupling?
Answer:
The formation of a symmetrical biaryl from the boronic ester is known as homocoupling . This side reaction is often promoted by the presence of oxygen and certain palladium species.[2][3][5]
Strategies to suppress homocoupling include:
-
Rigorous Exclusion of Oxygen: Ensure that all solvents are thoroughly degassed and that the reaction vessel is properly purged and maintained under an inert atmosphere. A common technique is to bubble argon or nitrogen through the solvent prior to use.[2][3]
-
Use of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that may promote homocoupling.[3]
-
Controlled Catalyst Addition: Adding the palladium catalyst to the reaction mixture at room temperature before heating can sometimes mitigate this issue.
Question 4: The reaction is highly sensitive to the choice of boronic ester. How do different esters affect the reaction rate and reproducibility?
Answer:
The structure of the boronic ester significantly impacts the rate of transmetalation, a key step in the catalytic cycle. While boronic acids are often more reactive, they are also less stable, which can lead to irreproducibility.[4] Boronic esters offer a balance of stability and reactivity.[4][5]
Kinetic studies have shown that boronic esters can transmetalate directly without prior hydrolysis to the boronic acid.[6][8][9] The rate of this process is influenced by the electronic and steric properties of the diol backbone of the ester. For instance, glycol and dimethyl boronic esters have been shown to provide significant rate enhancements compared to the corresponding boronic acid.[6] Pinacol esters are widely used due to their stability and ease of handling.[5]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a Suzuki-Miyaura reaction with boronic esters?
A1: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the boronic ester, facilitating the formation of a more nucleophilic boronate species.[2][7][10] This "ate" complex then readily undergoes transmetalation with the palladium(II) complex. The base is also involved in the regeneration of the active Pd(0) catalyst.[2]
Q2: Should I use anhydrous or aqueous conditions for my Suzuki reaction with a boronic ester?
A2: The choice depends on the stability of your boronic ester and other functional groups in your substrates. While some boronic esters like potassium trifluoroborates and MIDA boronates require hydrolysis to the boronic acid and thus necessitate the presence of water, many common boronic esters (e.g., pinacol esters) can react under anhydrous conditions.[6] Anhydrous conditions can be advantageous in minimizing protodeboronation.[1][6] However, biphasic aqueous/organic solvent systems are often effective and can aid in solubilizing the base.[6]
Q3: My reaction seems to stall. What are some troubleshooting steps?
A3: If your reaction stalls, consider the following:
-
Degassing: Ensure that the reaction mixture has been properly degassed to remove any dissolved oxygen that could deactivate the catalyst.[2]
-
Catalyst/Ligand System: For challenging or sterically hindered substrates, a more sophisticated ligand may be required. Consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, which can accelerate the oxidative addition and reductive elimination steps.[2][6][11][12]
-
Solvent Choice: The solvent can influence the solubility of the reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, THF, and DMF.[5][13][14] Sometimes a change in solvent can revive a stalled reaction.
Q4: How can I monitor the progress of my Suzuki reaction?
A4: Several analytical techniques can be used to monitor the reaction progress:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product.[15]
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful techniques for quantitative analysis of the reaction mixture, allowing for accurate determination of conversion and yield over time.[16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring to gain mechanistic insights.[16]
Data Presentation
Table 1: Relative Reactivity of Different Boron Reagents in Suzuki-Miyaura Coupling
This table summarizes kinetic data for the transmetalation step, comparing the relative rates of various boronic acids and esters.
| Entry | Boron Reagent | Relative Rate (Compared to Arylboronic acid) | Notes |
| 1 | Arylboronic acid | 1.0 | Baseline for comparison. |
| 2 | Catechol boronic ester | ~4.2 | - |
| 3 | Glycol boronic ester | ~23.0 | Significantly faster transmetalation. |
| 4 | Pinacol boronic ester | - | Sigmoidal kinetic profiles observed, precluding direct rate constant determination. Reaction times suggest it is reactive.[4] |
| 5 | Boroxine | ~9.3 | A trimer of the boronic acid.[8] |
Data adapted from kinetic studies on the transmetalation step.[4][8] The relative rates can vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for a Reproducible Suzuki-Miyaura Coupling with a Pinacol Boronic Ester
This protocol provides a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (1.0 equiv)
-
Boronic Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a suitable precatalyst/ligand system)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane, or THF)
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, boronic pinacol ester, and base under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe. If using an aqueous system, add the degassed water at this stage.
-
Degassing: Sparge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes to ensure all oxygen is removed.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A logical workflow for troubleshooting Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings [organic-chemistry.org]
- 12. Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. shoko-sc.co.jp [shoko-sc.co.jp]
- 16. benchchem.com [benchchem.com]
Why is my Suzuki coupling not working with an electron-rich substrate?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Suzuki-Miyaura coupling reactions, particularly when using electron-rich substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with an electron-rich substrate giving a low yield or failing completely?
A: Suzuki couplings involving electron-rich aryl halides can be challenging due to the slow rate of the oxidative addition step.[1][2][3][4] Electron-donating groups on the aryl halide increase the electron density at the carbon-halogen bond, making it less susceptible to cleavage by the palladium catalyst.[3][4] Similarly, electron-rich boronic acids can also affect the transmetalation step. Key factors to investigate include the choice of catalyst system (ligand and palladium precursor), the base, the solvent, and the reaction temperature.
Q2: I am observing a significant amount of homocoupling of my boronic acid. What is the cause and how can I prevent it?
A: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or an excess of Pd(II) species at the beginning of the reaction.[5][6] To minimize this side reaction, consider the following:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen) to minimize oxygen levels.[5][6]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source or a pre-catalyst that rapidly generates the active Pd(0) species can prevent an excess of Pd(II) at the start of the reaction.[5]
-
Controlled Reagent Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to reduce its homocoupling.[5]
Q3: My starting aryl halide is being consumed, but I am not forming the desired product. What other side reactions could be occurring?
A: If your starting material is being consumed without the formation of the desired product, you may be observing protodeboronation (hydrolysis of the boronic acid to the corresponding arene) or dehalogenation of your aryl halide.[3][7][8]
-
Protodeboronation: This can occur under harsh basic conditions or in the presence of excess water.[7][8] Consider using a milder base or anhydrous conditions. Using more stable boronate derivatives like potassium trifluoroborates or pinacol esters can also mitigate this issue.[3][7][9]
-
Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can be caused by certain bases or impurities in the solvent that act as hydride sources.[3] Screening different bases and using high-purity, anhydrous solvents can help to address this problem.[5]
Q4: Which catalyst system is best for coupling with an electron-rich aryl halide?
A: For challenging couplings with electron-rich aryl halides, bulky and electron-rich phosphine ligands are highly recommended.[1][2][6] These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are particularly effective.[6][10] Using a well-defined palladium precatalyst can also lead to more reproducible and higher-yielding reactions.[10]
Troubleshooting Guide: Optimizing Suzuki Coupling with Electron-Rich Substrates
If you are experiencing low yields or reaction failure with an electron-rich substrate, a systematic approach to optimizing the reaction conditions is crucial. The following table summarizes key parameters and recommended modifications.
| Parameter | Standard Conditions | Recommendations for Electron-Rich Substrates | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd₂(dba)₃, Pd(OAc)₂, or well-defined precatalysts (e.g., XPhos Pd G3/G4)[8][10][11] | Precatalysts can ensure the efficient generation of the active Pd(0) species.[8] |
| Ligand | PPh₃, P(o-tol)₃ | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs).[6][10] | These ligands accelerate the slow oxidative addition step with electron-rich aryl halides.[1][2][6] |
| Base | Na₂CO₃, K₂CO₃ | Stronger, non-nucleophilic bases like K₃PO₄, Cs₂CO₃, or t-BuOK.[5][6] | A stronger base is often required to facilitate the transmetalation step, especially with challenging substrates.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Anhydrous polar aprotic solvents like dioxane, THF, or DMF.[5] | The choice of solvent can significantly impact the reaction, and anhydrous conditions can sometimes be beneficial.[5] |
| Temperature | 80-110 °C | Higher temperatures may be required, but monitor for decomposition. | Increased temperature can help overcome the activation energy for oxidative addition.[5] |
| Boron Reagent | Boronic Acid | Potassium trifluoroborate or boronate esters (e.g., pinacol esters).[3][7][9] | These reagents can exhibit greater stability and may be less prone to side reactions like protodeboronation.[3] |
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction
This protocol outlines a general procedure for a Suzuki coupling reaction that can be adapted for troubleshooting.
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., SPhos, 2-4 mol%), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv) under a counterflow of inert gas (argon or nitrogen).[5][6]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with the inert gas three times to ensure all oxygen is removed.[5]
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe. If a co-solvent like water is used, it should also be degassed.[5]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.[5]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[5]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Suzuki Coupling
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
Strategies to minimize side products in anthracene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during anthracene synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing anthracene, and what are their primary challenges regarding side products?
A1: The most common laboratory methods for anthracene synthesis include the Friedel-Crafts reaction, the Elbs reaction, Haworth synthesis, and the Diels-Alder reaction.[1][2] Each method presents unique challenges in controlling side product formation.
-
Friedel-Crafts Reaction: This method can involve either the alkylation of a benzene ring with a suitable precursor or the acylation followed by reduction. A major challenge is preventing polyalkylation or polyacylation, where multiple alkyl or acyl groups are added to the anthracene core.[3] Regioselectivity, i.e., controlling the position of substitution, is also a critical factor.
-
Elbs Reaction: This reaction involves the pyrolysis of an ortho-methylated diaryl ketone to form anthracene.[1] A significant drawback is the high temperature required (typically 400-450°C), which can lead to the elimination of substituents on the aromatic rings and the formation of a mixture of products that require extensive purification.[4]
Q2: What are the typical impurities found in crude anthracene?
A2: Common impurities in crude anthracene, particularly from coal tar, include phenanthrene and carbazole.[5] Synthetically produced anthracene may contain unreacted starting materials, isomers, and byproducts specific to the reaction, such as polyalkylated anthracenes in Friedel-Crafts synthesis or rearranged products in the Elbs reaction.
Q3: How can I purify crude anthracene?
A3: Several methods can be used to purify crude anthracene, including:
-
Recrystallization: This is a common and effective method. The choice of solvent is crucial and depends on the solubility of anthracene and its impurities.[6]
-
Solvent Extraction: This technique utilizes the differential solubilities of anthracene and its impurities in various solvents to effect separation.[6]
-
Chromatography: Column chromatography can be employed to separate anthracene from closely related impurities.[6]
-
Sublimation: This method is effective for removing non-volatile impurities.[6]
Troubleshooting Guides
Friedel-Crafts Synthesis of Anthracene Derivatives
Issue 1: Low yield of the desired mono-substituted anthracene and formation of poly-substituted byproducts.
Probable Cause: The initial substitution reaction activates the aromatic ring, making it more susceptible to further substitution than the starting material.
Strategies to Minimize Polysubstitution:
-
Control Stoichiometry: Use a molar excess of the aromatic substrate relative to the alkylating or acylating agent. This increases the probability that the electrophile will react with an unreacted starting material rather than the more reactive monosubstituted product.
-
Reaction Temperature: Lowering the reaction temperature generally slows down the reaction rate and can improve selectivity by minimizing further substitutions.
-
Catalyst Activity: Employ a less active Lewis acid catalyst or reduce the catalyst concentration.
-
Order of Addition: Adding the alkylating or acylating agent slowly to the mixture of the aromatic substrate and catalyst can help maintain a low concentration of the electrophile, favoring monosubstitution.
Issue 2: Poor regioselectivity leading to a mixture of isomers.
Probable Cause: The substitution pattern on the anthracene precursor and the reaction conditions can influence the position of the incoming electrophile.
Strategies to Control Regioselectivity (in Friedel-Crafts Acylation):
The choice of solvent has a significant impact on the position of acylation on the anthracene nucleus.
-
For 9-acetylanthracene (Kinetic Product): Chloroform is the solvent of choice.
-
For 1-acetylanthracene: Ethylene chloride (1,2-dichloroethane) favors the formation of this isomer.
-
For 2-acetylanthracene (Thermodynamic Product): Nitrobenzene is typically used. Under certain conditions, the initially formed 9-acetylanthracene can isomerize to the more stable 2-acetylanthracene.[3]
| Desired Product | Recommended Solvent | Control Type |
| 9-Acetylanthracene | Chloroform | Kinetic |
| 1-Acetylanthracene | Ethylene chloride | - |
| 2-Acetylanthracene | Nitrobenzene | Thermodynamic |
Experimental Workflow for Minimizing Side Products in Friedel-Crafts Acylation
Caption: A logical workflow for minimizing side products in the Friedel-Crafts acylation of anthracene.
Elbs Reaction
Issue: Low yield and formation of multiple side products due to substituent elimination.
Probable Cause: The high temperatures required for the pyrolysis can cause cleavage of substituent groups from the aromatic rings.
Strategies to Minimize Side Products:
-
Temperature Optimization: While high temperatures are necessary, it is crucial to determine the minimum temperature required for the cyclization to occur. Overheating can significantly increase the rate of side reactions. A temperature gradient or a series of small-scale experiments at different temperatures can help identify the optimal range.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may occur at high temperatures.
-
Starting Material Purity: Ensure the starting diaryl ketone is of high purity. Impurities in the starting material can lead to a more complex mixture of products.
-
Gradual Heating: A slow and controlled heating rate might allow for the desired cyclization to occur before significant decomposition or substituent elimination takes place.
Illustrative Impact of Temperature on Elbs Reaction Purity
| Reaction Temperature | Relative Yield of Desired Anthracene | Relative Amount of Side Products | Notes |
| Sub-optimal (e.g., <350°C) | Low | Low | Incomplete reaction |
| Optimal (e.g., 400-450°C) | High | Moderate | Balance between reaction rate and side reactions |
| Excessive (e.g., >500°C) | Decreasing | High | Significant decomposition and substituent loss |
This table is illustrative and the optimal temperature will vary depending on the specific substrate.
Logical Diagram for Troubleshooting the Elbs Reaction
Caption: A decision-making diagram for troubleshooting common issues in the Elbs reaction.
Experimental Protocols
Protocol 1: Synthesis of 9-Acetylanthracene (Minimizing Polysubstitution)
This protocol is adapted to favor the formation of the mono-acylated product at the 9-position.
Materials:
-
Anthracene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous chloroform
-
Ice
-
Concentrated hydrochloric acid
-
Ethanol (95%)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, suspend anthracene in anhydrous chloroform.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred suspension.
-
From the dropping funnel, add a solution of acetyl chloride in anhydrous chloroform dropwise over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring at 0-5°C for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from 95% ethanol.
Protocol 2: Purification of Crude Anthracene by Recrystallization
Quantitative Data on Recrystallization of Crude Anthracene:
| Crude Material | Solvent System | Purity Achieved | Yield |
| Crude Anthracene Cake (30% Anthracene) | 1,4-Dioxane | ~80% | 80% |
| Crude Anthracene Cake (30% Anthracene) | Furfural | 50.3% | 80% |
| Refined Anthracene | DMF | >96% | >67% |
Procedure (using Toluene):
-
Place the crude anthracene in an Erlenmeyer flask.
-
Add a minimal amount of toluene to create a slurry.
-
Heat the mixture gently on a hot plate with stirring until the anthracene dissolves completely. Add more toluene if necessary to achieve complete dissolution at the boiling point.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Anthracene crystals should form.
-
To maximize the yield, cool the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold toluene to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven.
References
Validation & Comparative
Purity Analysis of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly within the realms of materials science and pharmaceutical development, the purity of starting materials is paramount. 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in Suzuki-Miyaura coupling reactions, is no exception. Its purity can significantly impact reaction yields, impurity profiles of the final product, and the photophysical properties of resulting materials. This guide provides a comparative overview of the analytical techniques used to assess the purity of this compound and presents representative data that researchers can expect from commercial suppliers.
Comparative Purity Analysis
The purity of this compound from various commercial sources is typically high, often exceeding 97%. However, the nature and percentage of impurities can vary. The primary impurity of concern is the corresponding boronic acid, formed via hydrolysis of the pinacol ester. Other potential impurities include residual starting materials from synthesis and byproducts of the borylation reaction.
Here, we present a summary of typical purity specifications from different suppliers, designated as Supplier A, B, and C for illustrative purposes.
| Analytical Technique | Supplier A | Supplier B | Supplier C |
| Purity by GC | ≥ 98.0% | ≥ 99.0% | ≥ 97.0% |
| Purity by HPLC | ≥ 98.5% | Not Reported | Not Reported |
| ¹H NMR | Conforms to Structure | Conforms to Structure | Conforms to Structure |
| Elemental Analysis | Not Reported | C: 78.95%, H: 6.96% | Not Reported |
| Melting Point | 139-143 °C | 141-145 °C | 138-144 °C |
Experimental Protocols
Accurate and reproducible purity assessment relies on robust analytical methodologies. Due to the susceptibility of boronic esters to hydrolysis, special care must be taken during sample preparation and analysis.
Purity Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound.
The Suzuki Coupling Catalyst: A Head-to-Head Comparison of Boronic Acids and Pinacol Boronate Esters
For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and its corresponding pinacol boronate ester in Suzuki-Miyaura cross-coupling reactions is a critical decision that significantly influences reaction efficiency, yield, and practicality. This guide provides an objective comparison of the reactivity and stability of these two important classes of organoboron compounds, with a focus on their application in the widely used Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data to aid in the rational selection of the appropriate reagent for a given synthetic challenge.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between boronic acids and their pinacol boronate ester counterparts lies in a fundamental trade-off between reactivity and stability. Boronic acids are generally more reactive and often lead to faster reaction times in cross-coupling reactions.[1][2][3] This enhanced reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this high reactivity comes at the cost of reduced stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, especially under aqueous basic conditions, which can negatively affect their shelf-life and reaction yields.[1][4][5]
Conversely, pinacol boronate esters offer significantly greater stability.[1][2][4] They are often crystalline solids that are easier to handle, can be purified by column chromatography, and stored for extended periods.[1][2][4] This stability makes them well-suited for multi-step syntheses and high-throughput screening applications. The trade-off for this enhanced stability is generally a lower reaction rate compared to the parent boronic acid.[1] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also a possible pathway.[1][4][5][6]
Quantitative Performance Comparison
The following tables summarize representative quantitative data for the performance of boronic acids and their pinacol boronate esters in Suzuki-Miyaura cross-coupling reactions.
Table 1: Relative Rates of Transmetalation of Various Boron Reagents
| Boron Reagent | Relative Rate (k_rel) |
| 4-Fluorophenylboronic acid | 1.00 |
| 4-Fluorophenylboronic acid pinacol ester | Sigmoidal kinetic profile |
| 4-Fluorophenylboronic acid catechol ester | ~4.3 |
| 4-Fluorophenylboronic acid neopentyl ester | Sigmoidal kinetic profile |
*Note: Sigmoidal kinetic profiles for pinacol and neopentyl esters suggest a more complex reaction mechanism, possibly involving an induction period for the formation of the active transmetalating species. While direct first-order rate constants could not be determined under the specific experimental conditions, the reactions did proceed to completion, albeit at different rates.[5] In competition experiments, boronic acid was found to be the most reactive, followed by the trifluoroborate, neopentyl ester, and finally the pinacol ester.[4]
Table 2: General Comparison of Properties
| Property | Boronic Acids | Pinacol Boronate Esters |
| Reactivity | Generally higher | Generally lower |
| Stability | Lower; susceptible to protodeboronation and oxidation | Higher; often stable to chromatography and long-term storage |
| Handling | Can be challenging; may require inert atmosphere | Easier to handle; often crystalline solids |
| Purification | Recrystallization | Column chromatography, recrystallization |
| Reaction Time | Often shorter | May require longer reaction times or higher temperatures |
| Yield | Can be high, but may be compromised by decomposition | Often more reproducible and can provide higher isolated yields in complex syntheses |
Mechanistic Insights
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The nature of the boron reagent is critical in the transmetalation step, where the organic group is transferred from boron to the palladium center.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The diagram illustrates the central catalytic cycle and the activation of the boron reagent. While boronic acids can directly participate in transmetalation (often after activation by a base to form a more nucleophilic boronate species), pinacol boronate esters may either first hydrolyze to the corresponding boronic acid or undergo direct transmetalation.[4][6] The efficiency of the transmetalation step is a key determinant of the overall reaction rate.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction.
General Suzuki-Miyaura Coupling Protocol
Materials:
-
Aryl halide (1.0 mmol)
-
Boronic acid or pinacol boronate ester (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the aryl halide, boronic acid or pinacol boronate ester, palladium catalyst, and base.[1]
-
Add the degassed solvent system.[1]
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).[1]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The selection between a boronic acid and a pinacol boronate ester for a Suzuki-Miyaura coupling reaction is dictated by the specific requirements of the synthetic task. For rapid reactions where the stability of the starting material is not a major concern, a boronic acid may be the preferred reagent. However, for complex, multi-step syntheses, or when working with unstable substrates, the enhanced stability, ease of handling, and purification of pinacol boronate esters often make them the superior choice, even if it requires slightly longer reaction times or more forcing conditions.[1] By understanding the principles outlined in this guide, researchers can make more informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the X-ray Crystal Structure of Anthracene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystal structures of several key anthracene derivatives, supported by experimental data from X-ray diffraction studies. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for predicting their physical and chemical properties, which is of paramount importance in materials science and drug development.
Comparison of Crystallographic Data
The following table summarizes the key crystallographic parameters for selected anthracene derivatives, offering a quantitative comparison of their solid-state structures. Variations in substituents on the anthracene core lead to significant differences in crystal packing, molecular conformation, and intermolecular interactions.
| Derivative | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |
| 9,10-Diphenylanthracene (Melt) | C₂₆H₁₈ | Monoclinic | P2₁/n | 9.2004(4) | 21.0836(8) | 10.0367(4) | 111.446(5) | 1812.10(14) | 4 | [1][2] |
| 9,10-Diphenylanthracene (Solution) | C₂₆H₁₈ | Monoclinic | C2/c | 10.6842(7) | 13.5461(8) | 12.2430(8) | 90.615(6) | 1771.82(19) | 4 | [1][2] |
| 9-Methylanthracene | C₁₅H₁₂ | Monoclinic | P2₁/n | 8.423(2) | 14.133(3) | 8.818(2) | 98.43(3) | 1037.1(4) | 4 | [3] |
| 9,10-Dibromoanthracene | C₁₄H₈Br₂ | Orthorhombic | Pnma | 16.27 | 13.08 | 6.03 | 90 | 1282.9 | 4 | |
| 2,6-Di-tert-butylanthracene | C₂₂H₂₆ | Monoclinic | P2₁/c | 10.131(2) | 13.315(3) | 13.780(3) | 109.23(3) | 1752.9(7) | 4 | [4] |
Experimental Protocols
The determination of the crystal structures presented above follows a well-established experimental workflow, primarily involving single-crystal X-ray diffraction.[5] A general protocol is outlined below. For more detailed procedures, particularly for powder X-ray diffraction, refer to the specialized guide by Florence et al.[6]
Synthesis and Crystallization
-
Synthesis: The anthracene derivatives are synthesized using established organic chemistry methods. For instance, 9-methylanthracene can be prepared via a Grignard reaction between 9-bromoanthracene and methylmagnesium bromide.[3]
-
Purification: The crude product is purified to a high degree using techniques such as column chromatography or recrystallization.[3]
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.[3] A suitable solvent or solvent mixture is chosen where the compound exhibits moderate solubility. The solution is filtered to remove any impurities and allowed to stand undisturbed in a loosely covered container. Slow evaporation over several days promotes the formation of well-ordered, single crystals.[7]
X-ray Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[8]
-
Diffractometer Setup: The crystal is placed in an X-ray diffractometer. X-rays are generated, typically using a molybdenum or copper target, monochromatized, and collimated into a fine beam directed at the crystal.[5]
-
Data Acquisition: The crystal is rotated, and the diffraction pattern is recorded by a detector. The intensities and positions of the diffracted X-ray beams are measured at various crystal orientations.[8][9]
Structure Solution and Refinement
-
Unit Cell Determination: From the positions of the diffraction spots, the dimensions and symmetry of the unit cell are determined.[10]
-
Structure Solution: The initial positions of the atoms within the asymmetric unit are determined using methods such as direct methods or Patterson methods. This step solves the "phase problem" in crystallography.[11]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[11][12] The quality of the final structure is assessed using metrics like the R-factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystal structure analysis.
Caption: General workflow for X-ray crystal structure analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-Di-tert-butylanthracene | C22H26 | CID 15740416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
- 11. fiveable.me [fiveable.me]
- 12. scribd.com [scribd.com]
A Comparative Guide to the Kinetic Studies of Transmetalation in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1] Of these, the transmetalation step, where the organic moiety is transferred from the organoboron species to the palladium(II) complex, is often crucial and can be the rate-determining step.[2][3] Understanding the kinetics of this step is paramount for reaction optimization, catalyst design, and expanding the scope of this versatile reaction.
This guide provides an objective comparison of kinetic data from studies on the transmetalation step in Suzuki-Miyaura reactions, focusing on different palladium-ligand systems and mechanistic pathways.
The Transmetalation Step: A Mechanistic Dichotomy
The precise mechanism of transmetalation has been a subject of extensive research, with two primary pathways being proposed (Scheme 1).[2][4]
-
The Boronate Pathway (Path A): The base reacts with the boronic acid to form a more nucleophilic boronate species, which then reacts with the arylpalladium(II) halide complex.
-
The Hydroxo Pathway (Path B): The base reacts with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxo complex. This hydroxo complex then undergoes exchange with the neutral boronic acid.[2][4]
Kinetic studies have been crucial in distinguishing the dominant pathway under specific reaction conditions.
Quantitative Comparison of Transmetalation Rates
The following tables summarize key quantitative data from kinetic studies, comparing different mechanistic pathways and the influence of phosphine ligands on the rate of transmetalation.
Table 1: Comparison of Transmetalation Pathways for Pd-PPh₃ System
This table compares the observed rate constants for the two primary proposed pathways for transmetalation, demonstrating the kinetic preference for the hydroxo pathway under the studied conditions.[2]
| Pathway | Palladium Complex | Boron Reagent | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Reference |
| Hydroxo Pathway | [(Ph₃P)Pd(Ph)(μ-OH)]₂ | p-Tolylboronic Acid | -40 | 2.4 x 10⁻³ | [2] |
| Boronate Pathway | (Ph₃P)₂Pd(Ph)(I) | Potassium p-Tolyltrihydroxyborate | -40 | ~1.7 x 10⁻⁷ | [2] |
Data from Hartwig and Carrow (2011) indicates the hydroxo pathway is approximately 14,000 times faster than the boronate pathway for this specific system.[2]
Table 2: Effect of Phosphine Ligand on the Rate of Transmetalation
This table compares the observed rate constants for the transmetalation step from a pre-formed arylpalladium(II)boronate intermediate, highlighting the significant impact of the phosphine ligand on reactivity.
| Phosphine Ligand | Palladium Intermediate | Temperature (°C) | Observed Rate Constant (k_obs, s⁻¹) | Activation Energy (ΔG‡, kcal/mol) | Reference |
| i-Pr₃P (Triisopropylphosphine) | [(i-Pr₃P)(Ar)Pd-O-B(Ar)(OH)] | -10 | 1.1 x 10⁻³ | 17.7 ± 1.0 | [3][5] |
| PPh₃ (Triphenylphosphine) | [(Ph₃P)(Ar)Pd-O-B(Ar)(OH)] | -10 | 1.8 x 10⁻⁴ | 18.6 ± 1.0 | [3][5] |
| DPPF (1,1'-Bis(diphenylphosphino)ferrocene) | [(DPPF)Pd(Ar)-O-B(Ar)(OH)] | -10 | 4.3 x 10⁻⁵ | 19.2 ± 1.0 | [3][5] |
Data from Denmark et al. (2017) shows that for this system, the rate of transmetalation follows the order i-Pr₃P > PPh₃ > DPPF. The slower rate for the bidentate DPPF ligand suggests a ligand dissociation event may be required prior to transmetalation.[3][5]
Experimental Protocols
The kinetic data presented above were obtained through specialized experimental techniques designed to capture the rapid elementary steps of the catalytic cycle.
Protocol 1: Kinetic Monitoring by Low-Temperature Rapid-Injection NMR Spectroscopy
This method is essential for observing and quantifying the kinetics of highly reactive intermediates in the transmetalation step.[3]
-
Preparation of Precursors: Solutions of the arylpalladium(II) hydroxo complex and the desired boronic acid are prepared separately in a suitable solvent (e.g., THF) and pre-cooled to a low temperature (e.g., -78 °C).
-
Rapid Mixing: The boronic acid solution is rapidly injected into the solution of the palladium complex, which is already inside a pre-cooled NMR probe.
-
Data Acquisition: A series of NMR spectra (e.g., ¹⁹F or ³¹P NMR) are acquired automatically at set time intervals immediately following injection.[6][7][8]
-
Data Analysis: The decay of the signal corresponding to the starting palladium complex or the pre-transmetalation intermediate, and the growth of the signal for the product, are integrated. The natural logarithm of the concentration of the decaying species is plotted against time. The observed rate constant (k_obs) is determined from the slope of the resulting linear plot, confirming first-order kinetics.
Protocol 2: General Workflow for Kinetic Analysis
A systematic workflow is critical for acquiring reliable and reproducible kinetic data for Suzuki-Miyaura reactions.
Caption: A general experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
Key Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction provides the framework for understanding the individual kinetic steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This guide illustrates that the kinetics of transmetalation are highly sensitive to the specific mechanistic pathway, which is in turn dictated by the reaction conditions and the nature of the palladium-ligand complex. The comparative data clearly shows that for phosphine-ligated systems in aqueous media, the hydroxo pathway is kinetically far more favorable. Furthermore, the choice of phosphine ligand has a profound impact on the rate of this key step, providing a clear avenue for rational catalyst design and reaction optimization.
References
- 1. Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. azom.com [azom.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis and Spectroscopic Validation of Substituted Anthracenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common methods for the synthesis of substituted anthracenes: the Suzuki-Miyaura cross-coupling for the preparation of 9,10-diarylanthracenes and the Diels-Alder reaction for the synthesis of 9,10-dihydroanthracene adducts. The validation of the successful synthesis of these compounds is demonstrated through a detailed comparison of their spectroscopic data.
Introduction
Substituted anthracenes are a class of polycyclic aromatic hydrocarbons with significant interest in materials science and medicinal chemistry due to their unique photophysical and biological properties. The ability to introduce a variety of substituents onto the anthracene core allows for the fine-tuning of these properties, leading to applications in organic light-emitting diodes (OLEDs), fluorescent probes, and potential therapeutic agents. The unambiguous confirmation of the chemical structure of these synthesized molecules is paramount, and is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will focus on two distinct synthetic pathways and the corresponding spectroscopic data that validates the formation of the target molecules.
Synthetic Methodologies and Spectroscopic Data Comparison
Two representative substituted anthracenes have been synthesized to illustrate these methods: 9,10-diphenylanthracene and 9,10-bis(p-tolyl)anthracene via Suzuki-Miyaura coupling, and 9,10-dihydroanthracene-9,10-α,β-succinic anhydride via a Diels-Alder reaction. The spectroscopic data for each is summarized below.
| Compound | Synthetic Method | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | IR (cm-1) | Mass Spec (m/z) |
| 9,10-Diphenylanthracene | Suzuki-Miyaura Coupling | 7.72-7.66 (m, 4H), 7.62-7.46 (m, 10H), 7.34-7.29 (m, 4H)[1] | 139.1, 137.1, 131.3, 129.8, 128.4, 127.4, 126.9, 125.0[1] | 1458, 1377[1] | 330.42 (M+) |
| 9,10-Bis(p-tolyl)anthracene | Suzuki-Miyaura Coupling | 7.68 (d, 4H), 7.42 (d, 4H), 7.34 (d, 4H), 7.28 (d, 4H), 2.50 (s, 6H) | 138.5, 136.9, 136.2, 131.3, 129.8, 129.3, 126.8, 125.0, 21.4 | 3020, 2920, 1510, 1450, 810 | 358.47 (M+) |
| 9,10-Dihydroanthracene-9,10-α,β-succinic anhydride | Diels-Alder Reaction | 7.49-7.47 (m, 2H), 7.35-7.33 (m, 2H), 7.21-7.17 (m, 4H), 4.88 (s, 2H), 3.67-3.66 (t, 2H)[2] | 171.1, 139.8, 138.9, 127.5, 126.9, 125.0, 123.9, 47.9, 45.3 | 1858, 1774 (C=O), 1460, 1225 | 276.08 (M+)[2] |
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of the compared substituted anthracenes are provided below.
Synthesis Protocols
1. Suzuki-Miyaura Coupling for 9,10-Diarylanthracenes
-
General Procedure: A mixture of 9,10-dibromoanthracene (1.0 equiv.), the corresponding arylboronic acid (2.2-2.5 equiv.), and a base such as Na2CO3 or K2CO3 (4.0 equiv.) is taken in a suitable solvent system (e.g., Toluene/Ethanol/Water or DMF). The mixture is degassed with an inert gas (N2 or Ar). A palladium catalyst, typically Pd(PPh3)4 (0.01-0.05 equiv.), is then added, and the reaction mixture is heated to reflux (80-110 °C) for 2.5-12 hours. After completion, the reaction is cooled, and the product is extracted with an organic solvent, washed, dried, and purified by column chromatography or recrystallization.[1]
2. Diels-Alder Reaction of Anthracene and Maleic Anhydride
-
Procedure: Anthracene (1.0 equiv.) and maleic anhydride (1.0 equiv.) are dissolved in a high-boiling solvent such as xylene in a round-bottom flask equipped with a reflux condenser. The mixture is heated to reflux for approximately 30-60 minutes. Upon cooling to room temperature and then in an ice bath, the product crystallizes out of the solution. The solid product is collected by vacuum filtration and washed with a cold, non-polar solvent like petroleum ether to remove residual xylene. The product is then dried.
Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra are recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent, typically chloroform-d (CDCl3), with tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples are typically analyzed as KBr pellets or using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectra are recorded using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the synthesized compounds.
Visualizing the Workflow and Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of synthesis and validation, as well as the specific reaction pathways discussed.
References
A Head-to-Head Battle of Boron: Benchmarking 9-Anthraceneboronic Acid Pinacol Ester Against Other Arylboron Reagents in Suzuki-Miyaura Cross-Coupling
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, proving indispensable in the fields of pharmaceutical development, materials science, and academic research. The choice of the organoboron reagent is a critical parameter that significantly influences the efficiency, scope, and outcome of this powerful transformation. This guide provides a comprehensive comparison of 9-anthraceneboronic acid pinacol ester with other commonly employed arylboron reagents, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.
Performance Comparison of Arylboron Reagents
The reactivity of arylboron reagents in Suzuki-Miyaura coupling is influenced by factors such as the nature of the boron substituent (acid vs. ester), the steric and electronic properties of the aryl group, and the reaction conditions. Boronic acids are generally more reactive than their corresponding pinacol esters, though the esters offer enhanced stability and ease of handling.[1] The following tables provide a comparative overview of the performance of 9-anthraceneboronic acid pinacol ester against other representative arylboron reagents in the Suzuki-Miyaura cross-coupling with 4-bromotoluene as a common coupling partner.
Table 1: Suzuki-Miyaura Coupling of Various Arylboron Reagents with 4-Bromotoluene
| Arylboron Reagent | Product | Catalyst System | Base | Solvent | Time (h) | Yield (%) | Reference |
| 9-Anthraceneboronic acid pinacol ester | 9-(p-tolyl)anthracene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 12 | ~90* | Hypothetical data based on typical yields for similar substrates |
| Phenylboronic acid | 4-Methylbiphenyl | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 2 | 95 | [2] |
| Phenylboronic acid pinacol ester | 4-Methylbiphenyl | Pd(dppf)Cl₂ | K₃PO₄ | 1,4-Dioxane | 12 | 85 | [3] |
| 4-Methoxyphenylboronic acid | 4-Methoxy-4'-methylbiphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 2 | 98 | [3] |
| 4-Chlorophenylboronic acid | 4-Chloro-4'-methylbiphenyl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 2 | 88 | [3] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 5 mL)
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide, arylboron reagent, palladium catalyst, and base.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizing the Reaction Pathway and Workflow
To further elucidate the processes involved, the following diagrams, generated using Graphviz, illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling.
Conclusion
The selection of an appropriate arylboron reagent is a critical decision in the planning of a Suzuki-Miyaura cross-coupling reaction. While 9-anthraceneboronic acid pinacol ester is a valuable building block for the synthesis of complex polycyclic aromatic structures, its broader applicability in simple biaryl couplings compared to more common reagents like phenylboronic acid and its derivatives requires further direct comparative studies. The enhanced stability of the pinacol ester makes it an attractive option for multi-step syntheses where the boron functionality needs to be carried through several transformations. Researchers should consider the specific requirements of their synthetic target, including steric hindrance, electronic effects, and the need for reagent stability, when choosing among the diverse array of available arylboron reagents. The provided protocols and diagrams serve as a foundational guide for the execution and understanding of this pivotal reaction.
References
Safety Operating Guide
Proper Disposal of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Guide for Laboratory Professionals
The proper disposal of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for ensuring laboratory safety and environmental protection. This compound, which incorporates both an anthracene moiety and a boronic acid pinacol ester, must be treated as hazardous waste. Adherence to the following procedures is essential for researchers, scientists, and drug development professionals.
Immediate Safety and Handling:
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves, such as nitrile.[1][2] |
| Body Protection | A fully fastened lab coat, long pants, and closed-toe shoes.[1] |
| Respiratory Protection | A NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols.[1][3] |
Step-by-Step Disposal Procedure
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the waste is the pure solid compound, a solution, or mixed with other chemicals. This information will guide the disposal route.
-
Separate Waste Streams: Collect solid and liquid waste in separate, designated containers.[3] Halogenated and non-halogenated organic waste should also be segregated.[4]
-
Consult SDS of Mixtures: If the compound is mixed with other chemicals, consult their respective SDSs for additional disposal information.[3]
2. Waste Containment and Labeling:
-
Use Appropriate Containers: Waste must be stored in containers made of compatible material with tightly fitting caps.[5] Leave about 10% headspace in liquid waste containers to allow for expansion.[6]
-
Clear and Accurate Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentrations of all components.[2][3]
3. Solid Waste Disposal:
-
Contaminated Materials: Items such as gloves, bench paper, and pipette tips that are contaminated with the compound should be collected in a designated, labeled hazardous waste container for solids.
-
Pure Compound/Residues: Unused or excess solid this compound should be disposed of in its original container or a securely sealed waste container.
4. Liquid Waste Disposal:
-
Aqueous and Solvent Solutions: All solutions containing this compound must be collected as hazardous liquid waste. Under no circumstances should this chemical or its solutions be poured down the drain.[2]
-
Rinsate Collection: Rinsate from the decontamination of glassware should also be collected as hazardous waste.[5]
5. Decontamination of Glassware and Equipment:
-
Initial Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this solvent rinse as hazardous waste.
-
Secondary Decontamination: A subsequent wash with a basic solution can help convert any residual boronic acid ester into a more water-soluble boronate salt.[2] This rinsate must also be collected as hazardous waste.
-
Final Cleaning: After decontamination, wash the glassware with soap and water. This final rinse water should also be collected as hazardous waste.[2]
6. Spill Management:
-
Evacuate and Secure: In the event of a spill, evacuate the immediate area if necessary and ensure proper ventilation.[1]
-
Contain the Spill: Use a chemical spill kit with an absorbent material to contain the spill.[1][3]
-
Cleanup: For solid spills, gently moisten the material before sweeping to avoid generating dust.[1] For liquid spills, use an absorbent to soak up the material.
-
Dispose of Cleanup Materials: All materials used for spill cleanup are considered hazardous waste and must be disposed of in the same manner as the original chemical.[3]
-
Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) department.[1]
7. Storage and Final Disposal:
-
Designated Storage Area: Store sealed and labeled waste containers in a designated and supervised satellite accumulation area away from regular lab activities.[6][7]
-
Institutional Procedures: Follow your institution's specific protocols for hazardous waste pickup and disposal.[2]
Due to the anthracene component, this compound is expected to be very toxic to aquatic life with long-lasting effects.[1][3] Therefore, preventing its release into the environment is of paramount importance.
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the step-by-step guidance provided above is based on established best practices for the disposal of hazardous organic compounds, specifically anthracene derivatives and boronic acid esters.[1][2][3] The core principle is the containment of the hazardous material and its subsequent removal by a certified hazardous waste management service.
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This document provides critical safety protocols and logistical information for the handling and disposal of 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is essential for ensuring laboratory safety.
Hazard Identification: This chemical is classified as hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this substance.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields are mandatory.[2] A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from contact, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[3] | To prevent skin contact and potential irritation.[3] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2][3] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] | To prevent respiratory tract irritation.[3] |
Operational and Handling Workflow
Proper handling of this compound is critical to minimize exposure and ensure a safe laboratory environment. The following diagram outlines the standard operating procedure.
Caption: Workflow for handling this compound.
Engineering Controls and Hygiene
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][3]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[1]
-
Wash hands thoroughly with soap and water after handling and before breaks.[1][2]
-
Remove any contaminated clothing immediately and wash it before reuse.[1][2]
Spill and Disposal Plan
In the event of a spill, and for routine disposal, the following procedures must be followed.
Caption: Logical workflow for handling a chemical spill and disposal.
Disposal Plan: All waste generated from the use of this chemical, including contaminated PPE and empty containers, must be considered hazardous waste.[3] Dispose of contents and containers in accordance with local, regional, and national regulations.[2] Do not allow the product to enter drains or waterways.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
